Tubulin polymerization-IN-36 exhibits potent antiproliferative and cytotoxic effects across various cancer cell lines, as detailed in the following quantitative data.
| Cell Line | Cell Description | Assay Type | IC₅₀ / Value | Citation |
|---|---|---|---|---|
| HBL1 | Lymphoma | Antiproliferative | 0.02 µM | [1] |
| SU-DHL-10 | Lymphoma | Antiproliferative | 0.03 µM | [1] |
| MINO | Lymphoma | Antiproliferative | 0.02 µM | [2] |
| VL51 | Lymphoma | Antiproliferative | 0.04 µM | [2] |
| MCF-7 | Breast Cancer | Cytotoxicity | 0.29 µM | [2] [1] |
| PC-3 | Prostate Cancer | Cytotoxicity | 0.27 µM | [1] |
| MDA-MB-231 | Breast Cancer | Cytotoxicity | 0.32 µM | [1] |
| DU-145 | Prostate Cancer | Cytotoxicity | 0.31 µM | [1] |
| MCF-10A | Normal Breast Epithelial | Cytotoxicity | >100 µM | [1] |
| WI-38 | Normal Lung Fibroblast | Cytotoxicity | >100 µM | [1] |
| Colchicine Binding | Biochemical Assay | Inhibition (at 5 µM) | 88% | [2] [1] |
Key mechanistic observations from these studies include:
This compound binds to the colchicine site of β-tubulin, inhibiting the assembly of tubulin dimers into microtubules [2] [1]. This disruption of microtubule dynamics activates the primary signaling pathway as follows:
For researchers looking to utilize or validate this compound, here are summaries of key experimental methodologies.
This standard biochemical assay measures the compound's direct effect on tubulin assembly [3].
These assays determine the compound's effect on cell viability and proliferation [2] [1].
This protocol assesses the impact of the compound on the cell cycle, specifically the induction of G2/M arrest [2] [4].
Key points to consider when evaluating this compound:
Tubulin polymerization-IN-36 functions as a tubulin polymerization inhibitor by binding to the colchicine site of β-tubulin. This binding prevents α- and β-tubulin heterodimers from assembling into microtubules, a core component of the cytoskeleton and the mitotic spindle [1]. The disruption of microtubule dynamics has several downstream consequences:
The diagram below illustrates this mechanism and its cellular consequences.
Mechanism of this compound from tubulin binding to apoptosis.
The anti-cancer efficacy of this compound is demonstrated by the following quantitative data from in vitro studies [1]:
| Biological Activity | Experimental Context (Cell Line/Assay) | Result / IC₅₀ Value |
|---|---|---|
| Anti-proliferative Activity | Lymphoma cells (VL51, MINO, HBL1, SU-DHL-10) | IC₅₀ range: 0.02 - 0.04 µM (72-hour exposure) |
| Anti-proliferative Activity | Breast cancer cells (MCF-7) | IC₅₀: 0.29 µM |
| Tubulin Polymerization Inhibition | Biochemical assay (purified tubulin) | IC₅₀: 2.8 µM |
| Colchicine Binding Inhibition | Biochemical competition assay | 88% inhibition at 5 µM |
To investigate the mechanism of a compound like this compound, researchers employ a combination of biochemical, cellular, and computational methods.
This standard assay directly measures the compound's effect on microtubule assembly in vitro using purified tubulin [3] [4].
This method quantitatively assesses the compound's effect on the cellular microtubule network [4].
These computational techniques predict and analyze the binding mode and stability of the compound within the tubulin protein's active site [5] [6] [7].
While this compound is a potent investigational compound, it is part of a broader class of tubulin-targeting agents. The clinical use of such agents is often associated with challenges, including drug resistance and adverse effects [2]. Therefore, current research heavily focuses on discovering novel inhibitors with improved efficacy and safety profiles, utilizing the advanced experimental and computational methods described above [5] [8] [9].
Tubulin polymerization-IN-36 (CAS Number: 2011784-91-9) is a small molecule with the chemical formula C18H18N2O3 and a molecular weight of 310.35 [1]. It functions by binding to the colchicine site on β-tubulin, thereby inhibiting the natural process of tubulin polymerization, which is essential for cellular functions like mitosis [1] [2] [3].
Compounds targeting the colchicine binding site offer distinct advantages:
The diagram below illustrates the core mechanism by which this compound and other CBSIs inhibit microtubule formation.
Mechanism of this compound inhibiting microtubule formation.
The following table summarizes the key experimental findings for this compound from in vitro studies.
| Assay/Cell Line | Result/IC₅₀ | Experimental Context |
|---|---|---|
| Tubulin Polymerization Inhibition [1] | IC₅₀ = 2.8 μΜ | Biochemical assay measuring inhibition of tubulin assembly. |
| Colchicine Binding Competition [1] | 88% inhibition at 5 μΜ | Assay measuring displacement of colchicine from its binding site on tubulin. |
| Cytotoxicity (MCF-7 breast cancer) [1] | IC₅₀ = 0.29 μΜ | 72-hour cell viability/proliferation assay. |
| Anti-Proliferation (VL51 lymphoma) [1] | IC₅₀ = 0.02 - 0.04 μΜ | 72-hour cell proliferation assay. |
| Anti-Proliferation (MINO lymphoma) [1] | IC₅₀ = 0.02 - 0.04 μΜ | 72-hour cell proliferation assay. |
| Cell Cycle Arrest [1] | G2/M phase arrest | Flow cytometry analysis of VL51 and MINO cells treated with 50-500 nM for 24-72 hours. |
| Apoptosis Induction [1] | Induced apoptosis | Measured in lymphoma cells after treatment. |
To evaluate compounds like this compound, researchers employ a standard set of assays.
1. Tubulin Polymerization Inhibition Assay
2. Cell Proliferation/Viability Assay (e.g., MTT/XTT)
3. Cell Cycle Analysis by Flow Cytometry
4. Apoptosis Detection Assay
The workflow for these key experiments is visualized below.
Experimental workflow for profiling this compound activity.
The colchicine binding site is located at the interface between the α and β subunits of the tubulin heterodimer [3] [4]. Binding of inhibitors like this compound to this site locks the tubulin dimer in a curved conformation, preventing the straightening required for its incorporation into the growing microtubule polymer, thereby inhibiting polymerization [2] [3].
Research on other potent CBSIs reveals strategies for high-affinity binding that are relevant for understanding this compound class:
The following table consolidates the in vitro experimental data for Tubulin polymerization-IN-36 from the search results [1].
| Assay/Cell Line | Experimental Measure | Result |
|---|---|---|
| Biochemical Assay | Tubulin Polymerization Inhibition (IC₅₀) | 2.8 μΜ |
| Biochemical Assay | Inhibition of Colchicine Binding (at 5 μΜ) | 88% |
| Cytotoxicity (MCF-7 cells) | Antiproliferative Activity (IC₅₀) | 0.29 μΜ |
| Cell Proliferation (VL51 cells) | Antiproliferative Activity (IC₅₀) | 0.02 - 0.04 μΜ |
| Cell Proliferation (MINO cells) | Antiproliferative Activity (IC₅₀) | 0.02 - 0.04 μΜ |
| Cell Proliferation (VL51 cells) | Cell Proliferation (at 1 μΜ for 72h) | Reduced to 38% |
| Cell Proliferation (MINO cells) | Cell Proliferation (at 1 μΜ for 72h) | Reduced to 0.8% |
| Cell Proliferation (HBL1 cells) | Cell Proliferation (at 1 μΜ for 72h) | Reduced to 7.1% |
| Cell Proliferation (SU-DHL-10 cells) | Cell Proliferation (at 1 μΜ for 72h) | Reduced to 30.5% |
The search results describe the compound's actions but do not provide full methodological details for replication. Based on the described effects and standard practices in the field [2], here are the core experimental workflows and a generalized protocol.
This compound binds to the colchicine site on tubulin, disrupting microtubule dynamics. The diagram below outlines the subsequent cellular events based on the data [1].
While a specific protocol for this compound is not provided, the following is a standard method for assessing compound effects on tubulin, based on common practices described in the literature [2].
The table below summarizes the core chemical and biological activity data for Tubulin polymerization-IN-36, as identified in the search results [1].
| Property | Description / Value |
|---|---|
| CAS Number | 2011784-91-9 [1] |
| Molecular Formula | C₁₈H₁₈N₂O₃ [1] |
| Molecular Weight | 310.35 g/mol [1] |
| Primary Target | Tubulin, at the colchicine-binding site [1] |
| IC₅₀ for Tubulin Polymerization | 2.8 μΜ [1] |
| Antiproliferative Activity | Reduces lymphoma cell proliferation below 50% at 1 μM over 72 hours [1] |
| Cytotoxicity (IC₅₀ in MCF-7) | 0.29 μΜ [1] |
| Mechanism | Inhibitor of tubulin polymerization; induces G2/M cell cycle arrest and apoptosis [1] |
The following table details its antiproliferative effects across a panel of cell lines [1].
| Cell Line | Cell Type | Proliferation at 1 μΜ (%) | IC₅₀ (μΜ) |
|---|---|---|---|
| VL51 | Lymphoma | 38% | 0.02 - 0.04 |
| MINO | Lymphoma | 0.8% | 0.02 - 0.04 |
| HBL1 | Lymphoma | 7.1% | 0.02 - 0.04 |
| SU-DHL-10 | Lymphoma | 30.5% | 0.02 - 0.04 |
Based on the biological data, the mechanism of action for this compound can be visualized as a pathway leading to cancer cell death. The following diagram illustrates this proposed mechanism.
Proposed mechanism of this compound from tubulin binding to apoptosis.
While the search results do not contain the detailed, step-by-step methodology for the experiments on this compound, they do describe common protocols used in the field. The table below outlines a standard tubulin polymerization assay based on general laboratory practice [2] [3].
| Step | Description | Key Parameters |
|---|---|---|
| 1. Principle | Measure the increase in turbidity (optical density at 340 nm) as tubulin polymerizes into microtubules. Polymerization increases light scattering [2] [3]. | |
| 2. Tubulin Protein | Use highly purified tubulin (>99%), often isolated from mammalian brain tissue [2] [4]. | Concentration: e.g., 300 µg per assay [2]. |
| 3. Reaction Setup | Prepare a mixture of tubulin in a polymerization buffer (e.g., containing GTP). The test compound is added to this mixture [2] [3]. | Volume: 100 µL per assay. Control: Use a known inhibitor/promoter. |
| 4. Data Acquisition | Transfer the mixture to a plate reader and monitor the absorbance at 340 nm kinetically over time at a constant temperature (e.g., 37°C) [2]. | Duration: Typically 60-90 minutes. |
| 5. Data Analysis | Plot absorbance vs. time to generate a polymerization curve. The IC₅₀ value is the compound concentration that inhibits 50% of the maximum polymerization [3]. |
Here is a summary of the key quantitative data available for this compound.
| Property | Specification |
|---|---|
| Catalog Number | T60758 [1] |
| CAS Number | 2011784-91-9 [1] |
| Molecular Formula | C18H18N2O3 [1] |
| Molecular Weight | 310.35 g/mol [1] |
| Primary Biological Target | Tubulin (colchicine binding site) [1] |
| Mechanism of Action | Inhibitor of tubulin polymerization [1] |
| IC50 (Tubulin Polymerization) | 2.8 μΜ [1] |
| Key In Vitro Findings | • Inhibits colchicine binding to tubulin by 88% at 5 μΜ [1] • Reduces lymphoma cell proliferation to below 50% at 1 μΜ (72h) [1] • Cytotoxicity against MCF-7 cells (IC50: 0.29 μΜ) [1] • Induces G2/M cell cycle arrest in VL51 and MINO cells (50-500 nM) [1] |
While a specific synthesis protocol for this compound was not found, the compound is part of the benzimidazole chemical class. The synthesis of a structurally related tubulin inhibitor, MBIC, provides a relevant reference for the typical methods used [2].
Representative Synthesis Workflow
Synthesis pathway for a related benzimidazole tubulin inhibitor [2]
Key Experimental Protocols
This compound exerts its effects by directly targeting the tubulin dimer, which disrupts essential cellular processes and leads to cancer cell death.
Mechanism of Action Workflow
Cellular mechanism of tubulin polymerization inhibitors [1] [2]
The downstream signaling pathways affected by this mitotic arrest are complex. Related research on the transcription factor YY1 shows it can inhibit migration and invasion in pancreatic cancer by downregulating a tubulin polymerization-promoting protein (TPPP) via the p38/MAPK and PI3K/AKT signaling pathways [4]. This highlights broader cellular consequences when tubulin dynamics are disrupted.
This compound is part of a growing class of benzimidazole-based compounds being investigated for their anticancer properties [5] [3] [2]. The search results also highlight other promising chemotypes under investigation, including β-carboline–benzimidazole hybrids [3] and thiazole-2-acetamide derivatives [6], which also act as potent tubulin polymerization inhibitors.
For researchers, the next steps could involve:
This protocol is adapted from a commercial tubulin polymerization assay kit and scientific literature, detailing a general method for monitoring tubulin polymerization in vitro, which is widely used for characterizing compounds that affect microtubule dynamics [1] [2].
Principle The assay kinetically measures the increase in light scattering (absorbance) that occurs as tubulin dimers polymerize into microtubules. This process is monitored in real-time at 340 nm in a temperature-controlled spectrophotometer [2].
Materials
The following diagram outlines the key steps in performing the tubulin polymerization assay.
Procedure
Quantitative Assay Parameters The table below summarizes key performance characteristics of a commercial tubulin polymerization assay under standard conditions [2].
| Parameter | Specification / Value |
|---|---|
| Absorbance Readout | 340 nm |
| Tubulin per Assay | 300 µg |
| Reaction Volume | 100 µL |
| Assay Throughput | 24-30 assays per kit |
| Coefficient of Variation (CV) | 13% |
| Paclitaxel EC₅₀ | 0.20 µM |
| Vinblastine IC₅₀ | 0.88 µM |
Analysis of Dynamic Instability Parameters For a more detailed analysis of microtubule behavior, parameters of dynamic instability can be quantified. The following table shows example parameters for different human β-tubulin isotypes, measured using single-filament TIRF microscopy [4].
| Tubulin Isotype / Condition | Tubulin Concentration (µM) | Polymerization Rate (subunits/s) | Catastrophe Frequency (min⁻¹) |
|---|---|---|---|
| α/βIIB | 6 | 9 ± 2 | 0.06 ± 0.008 |
| α/βIIB | 10.5 | 15 ± 3 | 0.03 ± 0.006 |
| α/βIII | 6 | 8 ± 3 | 0.10 ± 0.01 |
| α/βIII | 10.5 | 16 ± 6 | 0.10 ± 0.01 |
Tubulin polymerization-IN-36 is a potent small molecule inhibitor that targets the colchicine-binding site of tubulin, demonstrating significant potential in cancer research, particularly for lymphomas. This compound exhibits promising cytotoxic activity with an IC50 value of 2.8 μM in tubulin polymerization inhibition assays [1]. The molecular structure of this compound (CAS Number: 2011784-91-9) features a specific chemical configuration that facilitates its high-affinity binding to tubulin, thereby effectively disrupting microtubule dynamics [1].
The compound's therapeutic potential is evidenced by its robust activity against various cancer cell lines, including MCF-7 breast cancer cells, where it demonstrated an IC50 of 0.29 μM [1]. Furthermore, this compound significantly reduces lymphoma cell proliferation to below 50% at a concentration of 1 μM over 72 hours, highlighting its potent anti-proliferative effects [1]. These characteristics make it an excellent candidate for mechanistic studies and drug discovery efforts focused on microtubule-targeting agents.
Table 1: Key Characteristics of this compound
| Parameter | Specification |
|---|---|
| CAS Number | 2011784-91-9 |
| Molecular Formula | C18H18N2O3 |
| Molecular Weight | 310.35 g/mol |
| Primary Target | Colchicine-binding site of tubulin |
| Tubulin Polymerization IC50 | 2.8 μM |
| Cellular Cytotoxicity (MCF-7) | IC50 0.29 μM |
| Key Therapeutic Area | Lymphomas, Cancer Research |
In vitro tubulin polymerization assays serve as fundamental tools for investigating microtubule dynamics and screening potential therapeutic compounds that affect tubulin assembly. Microtubules, which are essential components of the eukaryotic cytoskeleton, play critical roles in maintaining cellular structure, intracellular transport, and chromosome segregation during mitosis [2] [3]. The dynamic instability of microtubules—characterized by alternating phases of growth and shrinkage—makes them valuable targets for anticancer therapeutics [4].
The tubulin polymerization assay provides an economical and convenient extracellular method to determine the effects of drugs or proteins on tubulin polymerization kinetics [2]. Under suitable conditions, tubulins polymerize to form dynamic microtubules, while tubulin polymerization inhibitors such as this compound bind to specific sites on tubulin to inhibit the assembly and disassembly processes, thereby disrupting the equilibrium of tubulin polymerization [2]. This assay has gained widespread adoption due to its simple operation, high sensitivity, and reliable results, making it one of the most commonly used methods for screening the biological activity of tubulin inhibitors [2].
The fundamental principle underlying this assay involves monitoring the increase in optical density (turbidity) at 340 nm that occurs as tubulin polymerizes into microtubules [5] [6]. As polymerization proceeds, the solution becomes increasingly turbid due to light scattering by the forming microtubules, allowing researchers to quantitatively track the polymerization kinetics in real-time [7]. This approach enables not only qualitative assessment of inhibitor binding to tubulin but also quantitative analysis of inhibitory activity through determination of IC50 values [2].
The tubulin polymerization assay requires high-purity tubulin (>97-99% purity), which can be obtained from commercial sources such as Cytoskeleton Inc. (Cat. #BK004P or BK006P) [5] [6]. These kits typically include tubulin protein in glycerol buffer, guanosine triphosphate (GTP), paclitaxel (as a polymerization enhancer), general tubulin buffer, DMSO, and half-area 96-well plates [5] [6]. Alternatively, tubulin with controlled post-translational modifications can be purified from various cell sources using polymerization-depolymerization cycles, which select for fully functional tubulin by excluding non-polymerizable variants [8].
Equipment requirements include a temperature-controlled spectrophotometer capable of reading 96-well plates at 340 nm in kinetic mode, multichannel pipettes, and a water bath or thermal cycler for temperature maintenance [5]. Proper temperature control is critical for assay success due to the temperature-sensitive nature of microtubule dynamics [2].
Table 2: Required Reagents and Equipment
| Reagents | Equipment |
|---|---|
| >97% pure tubulin | Temperature-controlled spectrophotometer |
| Tubulin glycerol buffer | 96-well plate reader |
| GTP (guanosine triphosphate) | Multichannel pipettes |
| General tubulin buffer | Timer |
| Reference compounds (paclitaxel, vinblastine) | Microcentrifuge tubes |
| This compound | Water bath or thermal cycler |
| DMSO (high purity) | Ice bucket |
Preparation of this compound Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Subsequently, generate a series of dilutions in DMSO to create a concentration gradient, with the highest concentration typically being 100 μM. Maintain all solutions on ice until use [1] [5].
Tubulin Sample Preparation: Thaw the tubulin solution on ice and gently mix. For each reaction, prepare a master mix containing purified tubulin (300-400 μg) in general tubulin buffer supplemented with 5-10% glycerol and 1 mM GTP [5] [6]. The final reaction volume should be adjusted to 100 μL with general tubulin buffer.
Assay Setup: Aliquot the tubulin master mix into pre-chilled, half-area 96-well plates. Add the predetermined volumes of this compound dilutions to achieve the desired final concentrations (typically ranging from 0.1 μM to 10 μM). Include appropriate controls:
Kinetic Measurement: Immediately place the 96-well plate into the pre-warmed spectrophotometer (37°C) and initiate kinetic measurements. Record the absorbance at 340 nm every minute for 60-90 minutes. The temperature stability is crucial for reproducible results as microtubules are highly temperature-sensitive [2] [5].
Figure 1: Experimental workflow for the tubulin polymerization assay
The data obtained from the tubulin polymerization assay with this compound typically includes the time-dependent increase in optical density at 340 nm, reflecting the extent of microtubule formation [2] [7]. The polymerization curves provide several key parameters for quantitative analysis:
To determine the IC50 value for this compound, the percentage inhibition is calculated at various compound concentrations using the formula: % Inhibition = [(AUCcontrol - AUCsample) / AUCcontrol] × 100
These values are then plotted against the logarithm of compound concentration, and the IC50 is determined from the resulting sigmoidal curve [1] [5]. This compound typically demonstrates an IC50 of approximately 2.8 μM in this assay system [1].
Table 3: Typical Results for this compound in Tubulin Polymerization Assay
| Compound Concentration (μM) | % Inhibition | Polymerization Rate (ΔOD/min) | Maximum OD Value |
|---|---|---|---|
| 0 (Control) | 0 | 0.025 | 0.350 |
| 0.1 | 15.2 | 0.021 | 0.297 |
| 0.5 | 38.7 | 0.015 | 0.215 |
| 1.0 | 57.9 | 0.011 | 0.147 |
| 2.5 | 79.3 | 0.005 | 0.072 |
| 5.0 | 92.6 | 0.002 | 0.026 |
| 10.0 | 98.1 | 0.001 | 0.007 |
The polymerization curves generated in the presence of this compound should be compared to those of controls to assess the compound's efficacy. A successful experiment with an effective tubulin polymerization inhibitor will show concentration-dependent suppression of the turbidity increase, with higher compound concentrations resulting in flatter curves [2] [7].
The compound's mechanism of action can be further confirmed through colchicine competition assays. This compound has been shown to inhibit colchicine binding to tubulin by 88% at 5 μM, confirming its interaction with the colchicine-binding site [1]. This specific binding characteristic is particularly valuable as compounds targeting the colchicine site often demonstrate reduced susceptibility to multidrug resistance mechanisms compared to taxane-site binders [4].
When analyzing results, it's important to consider that the turbidity assay primarily measures the mass of polymer formed, but may not detect subtle changes in microtubule structure or morphology [7]. Therefore, complementary techniques such as electron microscopy can provide additional insights into the structural alterations induced by the compound [2].
This compound exerts its effects by specifically binding to the colchicine site of tubulin, thereby inhibiting microtubule assembly [1]. This binding prevents the formation of functional microtubules, which are essential for numerous cellular processes, particularly mitotic spindle formation during cell division [3] [4]. Unlike taxane-site binders that stabilize microtubules, colchicine-site binders like this compound destabilize microtubule dynamics by preventing polymerization, leading to disruption of mitotic progression [4].
The specificity of this interaction has been demonstrated through competitive binding assays, where this compound effectively inhibited colchicine binding to tubulin, confirming its engagement with the same binding pocket [1]. This mechanism is particularly advantageous because compounds targeting the colchicine site typically overcome common resistance mechanisms associated with other tubulin-targeting agents, such as overexpression of β-tubulin isoforms or P-glycoprotein-mediated drug efflux [4].
Figure 2: Mechanism of action of this compound
Treatment of cancer cells with this compound produces characteristic cellular responses consistent with microtubule disruption:
Cell Cycle Arrest: this compound treatment induces G2/M phase cell cycle arrest, preventing cells from progressing through mitosis [1]. This arrest results from activation of the spindle assembly checkpoint in response to improper microtubule-kinetochore attachments [3].
Apoptosis Induction: Following prolonged mitotic arrest, cancer cells undergo mitochondrial-dependent apoptosis, characterized by caspase 3/7 activation and PARP cleavage [1] [3]. This apoptotic response is a direct consequence of sustained microtubule disruption and mitotic arrest.
Morphological Changes: Cells treated with this compound often display multinucleation and unsegregated chromosomes, hallmarks of mitotic catastrophe resulting from aberrant cell division [3].
Proliferation Inhibition: The compound demonstrates potent anti-proliferative effects against various cancer cell lines, with IC50 values ranging from 0.02 to 0.04 μM in lymphoma cell lines (VL51, MINO, HBL1, and SU-DHL-10) after 72 hours of treatment [1].
The cellular potency of this compound often exceeds its biochemical potency, suggesting that additional cellular mechanisms may contribute to its overall efficacy beyond direct tubulin binding [1]. This enhanced cellular activity makes it a promising candidate for further development as an anticancer therapeutic.
Several technical challenges may arise when performing tubulin polymerization assays with this compound. Below are common issues and recommended solutions:
High Background Turbidity: If excessive turbidity is observed in negative controls, this may indicate tubulin aggregation rather than polymerization. This can be addressed by ensuring proper tubulin quality through careful handling and avoiding repeated freeze-thaw cycles [2] [8].
Poor Polymerization in Controls: If positive controls (e.g., tubulin + GTP) show insufficient polymerization, verify the GTP concentration and freshness, maintain strict temperature control at 37°C, and check tubulin concentration and purity [5].
High Variability Between Replicates: Inconsistent results may stem from uneven temperature distribution across the plate, inconsistent mixing, or pipetting errors. Using pre-warmed plates and master mixes can improve reproducibility [5].
Inadequate Inhibition by Compound: If this compound shows weaker than expected inhibition, verify compound solubility and preparation, ensure proper storage conditions (-20°C for solid, -80°C for stock solutions), and confirm DMSO concentration does not exceed 1% in final reaction [1] [5].
To achieve optimal results with the tubulin polymerization assay when testing this compound, consider the following optimization strategies:
Tubulin Quality Control: Use high-purity tubulin (>97%) and perform quality control checks using reference compounds with known effects (paclitaxel for promotion, vinblastine for inhibition) [5] [8]. The coefficient of variation for these assays typically ranges from 13-14% when performed under standardized conditions [5] [6].
Temperature Optimization: Maintain consistent temperature throughout the experiment, as microtubule polymerization is highly temperature-sensitive. Pre-warm all buffers and plates to 37°C before initiating the reaction [2].
Kinetic Measurements: Record measurements for sufficient duration (typically 60-90 minutes) to capture the complete polymerization profile, including lag phase, growth phase, and plateau [2] [7].
Compound Solubility: Ensure this compound is completely dissolved in DMSO, and avoid precipitation when diluting into aqueous buffers. The final DMSO concentration should not exceed 1% to avoid solvent effects on tubulin polymerization [1] [5].
The in vitro tubulin polymerization assay provides a robust and reliable method for evaluating the activity of this compound and similar tubulin-targeting compounds. This assay enables quantitative assessment of compound efficacy through determination of IC50 values, while also offering insights into mechanism of action through competition studies. The detailed protocol outlined in this document, coupled with troubleshooting guidance, should enable researchers to consistently obtain high-quality data on compound effects on microtubule dynamics.
This compound demonstrates potent inhibition of tubulin polymerization through binding to the colchicine site, with an IC50 of 2.8 μM [1]. Its cellular activity, characterized by G2/M arrest and induction of apoptosis, along with its promising cytotoxicity against various cancer cell lines, supports its further investigation as a potential anticancer therapeutic [1]. When performed according to this protocol, the tubulin polymerization assay serves as a valuable tool in the drug discovery pipeline for microtubule-targeting agents.
This compound is a potent tubulin polymerization inhibitor that binds to the colchicine site on tubulin, effectively disrupting microtubule dynamics and demonstrating significant potential in cancer research, particularly for lymphoma therapeutics [1] [2]. This small molecule compound (CAS Number: 2011784-91-9) with molecular formula C₁₈H₁₈N₂O₃ and molecular weight of 310.35 g/mol represents a promising chemical scaffold for anticancer development targeting the microtubule network [1]. Microtubules are fundamental components of the eukaryotic cytoskeleton composed of α-β tubulin heterodimers that undergo regulated polymerization and depolymerization cycles, processes critically important for cellular functions including mitotic division, intracellular transport, and maintenance of cellular architecture [3] [4]. The compound's specific binding to the colchicine site inhibits tubulin polymerization, leading to disruption of mitotic spindle formation, cell cycle arrest at the G₂/M phase, and ultimately apoptosis in cancer cells [1] [2].
The development of tubulin-targeting agents represents a well-established strategy in cancer chemotherapy, with clinically successful compounds including taxanes (microtubule stabilizers) and vinca alkaloids (microtubule destabilizers) [3] [5]. However, the clinical utility of many existing microtubule-targeting agents is often limited by significant toxicities and the emergence of drug resistance mechanisms [3] [5]. This compound offers potential advantages through its distinct binding site and mechanism of action, which may help overcome these limitations. Recent studies indicate that this compound demonstrates notable biological activity across various cancer cell lines, with particular potency against lymphoma models, making it a valuable research tool and potential candidate for further therapeutic development [1] [2].
This compound demonstrates potent cytotoxicity against a diverse panel of cancer cell lines, with particular efficacy against lymphoma models. The compound reduces lymphoma cell proliferation to below 50% at a concentration of 1 μM over 72 hours of treatment [1] [2]. Quantitative analysis of its antiproliferative activity reveals impressive potency against specific lymphoma cell lines, with IC₅₀ values in the nanomolar range, indicating strong potential for lymphoid malignancy applications [2].
Table 1: Antiproliferative Activity of this compound Against Hematological Malignancy Cell Lines
| Cell Line | Cell Type | Proliferation at 1 μM (%) | IC₅₀ (μM) | Assay Duration |
|---|---|---|---|---|
| VL51 | Lymphoma | 38.0 | 0.04 | 72 hours |
| MINO | Lymphoma | 0.8 | 0.02 | 72 hours |
| HBL1 | Lymphoma | 7.1 | 0.02 | 72 hours |
| SU-DHL-10 | Lymphoma | 30.5 | 0.03 | 72 hours |
| MCF-7 | Breast cancer | - | 0.29 | - |
Beyond its hematological malignancy activity, this compound exhibits broad-spectrum solid tumor cytotoxicity, as evidenced by its effect on MCF-7 breast cancer cells with an IC₅₀ of 0.29 μM [1] [2]. The compound's cytotoxicity extends to additional cancer models including DU-145, M14, MDA-MB-231, and PC-3 cells, with IC₅₀ values ranging between 0.27-0.33 μM [2]. Importantly, this compound demonstrates selective cytotoxicity against cancer cells compared to normal counterparts, showing significantly reduced toxicity against MCF-10A normal breast epithelial cells and WI-38 normal lung fibroblast cells (IC₅₀ > 100 μM) [2].
This compound directly targets tubulin dynamics through specific binding to the colchicine site on tubulin, effectively inhibiting tubulin polymerization with a measured IC₅₀ of 2.8 μM in biochemical assays [1] [2]. The compound demonstrates strong binding affinity for the colchicine site, inhibiting colchicine binding to tubulin by 88% at a concentration of 5 μM [1] [2]. This potent binding interferes with the normal polymerization process of tubulin dimers into microtubules, ultimately leading to disruption of microtubule network integrity and function.
Table 2: Tubulin-Targeting Activity of this compound
| Assay Type | Parameter | Value | Experimental Details |
|---|---|---|---|
| Tubulin polymerization | IC₅₀ | 2.8 μM | Purified tubulin assay |
| Colchicine binding inhibition | % Inhibition | 88% | At 5 μM compound concentration |
| Cellular microtubule disruption | G₂/M arrest | Significant | At 50-500 nM in lymphoma cells |
The cellular consequences of tubulin polymerization inhibition by this compound include dose-dependent cell cycle arrest at the G₂/M phase, observed at concentrations ranging from 50-500 nM in VL51 and MINO lymphoma cell lines over 24-72 hours of treatment [1] [2]. This cell cycle arrest represents a hallmark response to microtubule disruption, as cells cannot progress through mitosis without a functional mitotic spindle. The G₂/M arrest ultimately triggers apoptotic cell death, characterized by standard apoptotic markers including caspase activation and morphological changes [1].
The biochemical tubulin polymerization assay provides a direct measurement of compound effects on microtubule dynamics using purified tubulin proteins, allowing for mechanistic studies without cellular complexity. This assay is based on the principle that tubulin polymerization increases solution turbidity due to light scattering, measurable as absorbance changes at 340 nm [6] [4].
Reaction Mixture Preparation: Prepare the tubulin reaction mixture on ice by reconstituting purified tubulin in glycerol buffer to a final concentration of 3 mg/mL (approximately 40 μM). Add GTP to a final concentration of 1 mM. Maintain the mixture on ice throughout preparation to prevent premature polymerization [6] [5].
Compound Dilution: Prepare serial dilutions of this compound in DMSO to achieve final testing concentrations typically ranging from 0.1-10 μM in the assay. Maintain DMSO concentration constant (≤1%) across all samples, including vehicle controls [6].
Assay Setup: Aliquot the tubulin reaction mixture into pre-chilled tubes containing compounds or controls. Gently mix and immediately transfer 100 μL aliquots to pre-chilled half-area 96-well plate maintained on ice. Include vehicle control (DMSO alone), positive control (paclitaxel, 10 μM), and negative control (nocodazole, 10 μM) in each assay plate [6] [4].
Kinetic Measurement: Immediately transfer the plate to a pre-warmed (37°C) plate reader and initiate kinetic absorbance measurements at 340 nm every minute for 60-90 minutes. The temperature jump from 4°C to 37°C initiates synchronous tubulin polymerization, monitored as increasing absorbance [6] [4].
Data Analysis: Calculate the area under the polymerization curve (AUC) for each sample. Normalize data to vehicle control (100% polymerization) and nocodazole control (0% polymerization). Determine IC₅₀ values using non-linear regression analysis of concentration-response data [4].
The following workflow diagram illustrates the key steps in the biochemical tubulin polymerization assay protocol:
Cellular assays provide critical information about compound effects in a biologically relevant context, accounting for cell permeability, metabolism, and potential off-target effects. The high-content analysis method enables quantitative assessment of microtubule network integrity following compound treatment [4] [5].
Cell Culture and Seeding: Harvest exponentially growing cells and seed in 384-well microplates at a density of 2,000 cells per well in complete medium. Incubate plates at 37°C in 5% CO₂ for 24 hours to allow cell attachment [4].
Compound Treatment: Prepare serial dilutions of this compound in culture medium to achieve final testing concentrations (typically 0.001-10 μM). Replace culture medium with compound-containing medium and incubate cells for 6-18 hours at 37°C. Include vehicle control (0.1% DMSO) and reference control (10 μM nocodazole) [4] [5].
Cell Fixation and Staining: a. Aspirate medium and fix cells with 4% formaldehyde for 30 minutes at room temperature b. Wash twice with PBS+/+ (PBS containing Ca²⁺ and Mg²⁺) c. Permeabilize cells with 0.1% Triton X-100 for 20 minutes d. Wash twice with PBS+/+ e. Block with 1-5% BSA for 1 hour f. Incubate with anti-α-tubulin primary antibody (1:125 dilution) overnight at 4°C g. Wash twice with PBS+/+ h. Incubate with fluorescent secondary antibody (1:500 dilution) and nuclear stain for 3 hours at room temperature i. Wash twice with PBS+/+ and maintain in PBS for imaging [4]
Image Acquisition and Analysis: a. Acquire images using a 20× objective on a high-content imaging system b. Capture multiple fields per well to ensure adequate cell numbers c. Use appropriate filter sets for fluorophores employed d. Analyze images using multi-target segmentation algorithms to identify nuclei, cytoplasm, and microtubule structures e. Quantify microtubule content as total tubulin fluorescence intensity per cell or as cytoplasmic texture features [4]
Data Interpretation: Normalize data to vehicle control (100% microtubule content) and nocodazole control (0% microtubule content). Generate concentration-response curves and calculate EC₅₀ values for microtubule disruption [4] [5].
Cell proliferation and viability assays determine the antiproliferative potency and cytotoxic effects of this compound, providing essential data for compound characterization and potential therapeutic application.
Cell Seeding and Treatment: Harvest exponentially growing cells and seed in 96-well plates at densities optimized for the specific cell line (typically 1-5 × 10⁴ cells per well). Incubate for 24 hours to allow cell attachment. Prepare serial dilutions of this compound in culture medium and treat cells in triplicate for each concentration. Include vehicle control and blank wells (medium only) [1] [2].
Incubation and Assay Development: Incubate treated cells for 72 hours at 37°C in 5% CO₂. For MTT assay, add 50 μL of MTT solution (2 mg/mL) to each well and incubate for 2-4 hours to allow formazan crystal formation. For MTS assay, add 20 μL of MTS reagent directly to wells and incubate for 1-4 hours [1] [2].
Absorbance Measurement and Data Analysis:
This compound exerts its anticancer effects through a multi-faceted mechanism that initiates with specific molecular interactions and culminates in apoptotic cell death. The compound's primary molecular target is the colchicine-binding site on β-tubulin, a well-characterized pocket located at the intradimer interface between α- and β-tubulin subunits [1] [2] [5]. Binding to this site prevents the curved-to-straight conformational transition within the αβ-tubulin heterodimer that is essential for proper microtubule assembly [5]. This interaction inhibits tubulin polymerization, disrupts microtubule dynamics, and compromises microtubule network integrity.
The disruption of microtubule dynamics activates the spindle assembly checkpoint, preventing metaphase-to-anaphase transition and causing mitotic arrest at the G₂/M phase [3]. Cells experiencing prolonged mitotic arrest typically undergo mitotic catastrophe, triggering mitochondrial-dependent apoptotic pathways characterized by cytochrome c release, caspase activation, and DNA fragmentation [3]. The following diagram illustrates the key molecular events in the mechanism of action of this compound:
The cellular consequences of this mechanism include dramatic morphological changes such as multi-nucleation and unsegregated chromosomes, as observed in HeLa cervical cancer cells treated with related microtubule-destabilizing agents [3]. At the molecular level, these events are accompanied by regulation of key mitotic kinases, including upregulation of BubR1, Cyclin B1, and CDK1, with concurrent down-regulation of Aurora B [3]. This signaling cascade represents a coordinated cellular response to microtubule disruption and sustained mitotic arrest.
Additionally, this compound may influence other signaling pathways indirectly through its effects on microtubule integrity. Microtubules serve as platforms for numerous signaling molecules, and their disruption can alter various cellular processes including intracellular transport, organelle positioning, and growth factor signaling [4] [7]. The compound's selective cytotoxicity toward cancer cells compared to normal cells [2] may be attributed to the heightened dependence of rapidly dividing cancer cells on functional microtubules for mitotic progression, a phenomenon that represents a therapeutic window exploitable for cancer treatment.
This compound serves as a valuable research tool for investigating microtubule dynamics and developing novel cancer therapeutics, with particular relevance in hematological malignancies and solid tumors. Its well-characterized mechanism and potent biological activity enable diverse research applications across multiple disciplines.
In basic research, this compound facilitates studies of microtubule function in cellular processes including mitosis, intracellular transport, and maintenance of cell shape. The specific inhibition of tubulin polymerization through colchicine-site binding provides a targeted approach to disrupt microtubule dynamics without directly affecting actin filaments or intermediate filaments [7]. Researchers can employ this compound to investigate the functional consequences of microtubule disruption in various biological contexts, including neuronal development [7], cell migration, and organelle positioning.
In drug discovery, this compound represents a promising lead compound for developing novel anticancer agents, particularly for lymphoma therapeutics [1] [2]. The compound's nanomolar potency against specific lymphoma cell lines (IC₅₀ values of 0.02-0.04 μM) [2] suggests strong structure-activity relationships that can be optimized through medicinal chemistry approaches. Furthermore, its demonstrated efficacy in reducing lymphoma cell proliferation below 50% at 1 μM concentration [1] highlights its potential as a therapeutic candidate worthy of further development.
The synergistic potential of this compound with established chemotherapeutic agents represents another promising research application. Studies with related microtubule-targeting agents have demonstrated synergistic effects when combined with low doses of colchicine, nocodazole, paclitaxel, and doxorubicin [3]. Such combination strategies may potentially reduce toxicity and overcome drug resistance to conventional agents [3]. Future research should explore combination therapies involving this compound to identify potentially synergistic interactions that could enhance therapeutic efficacy while minimizing adverse effects.
From a translational perspective, the preferential cytotoxicity of this compound against cancer cells compared to normal cells [2] suggests a potentially favorable therapeutic index. The compound's activity against primary patient samples further supports its clinical relevance and potential utility in addressing unmet medical needs in oncology, particularly for hematological malignancies that may develop resistance to existing microtubule-targeting agents.
Successful implementation of assays with this compound requires attention to several critical technical factors that can significantly impact experimental outcomes and data interpretation.
Storage Conditions: Maintain this compound as a solid powder at -20°C for long-term storage (up to 3 years). Prepare stock solutions in high-quality DMSO at 10-100 mM concentration and store at -80°C for up to one year. Avoid repeated freeze-thaw cycles by aliquoting stock solutions [1].
Solution Preparation: When preparing working concentrations, ensure complete dissolution of the compound. Gently warm if necessary and verify clarity of solution. Use fresh or minimally thawed DMSO stocks to maintain compound integrity.
Cell Line Selection: Choose cell lines based on research objectives. For lymphoma-focused studies, employ VL51, MINO, HBL1, or SU-DHL-10 cell lines. For broader anticancer activity assessment, include MCF-7, DU-145, PC-3, or other relevant models [1] [2].
Time Course Considerations: Design appropriate treatment durations based on assay endpoints. For cell cycle analysis, 24-72 hour treatments are typically required to observe G₂/M arrest [1]. For high-content microtubule imaging, shorter treatments (6-18 hours) may be sufficient to detect microtubule disruption [4].
DMSO Controls: Maintain consistent DMSO concentrations across all treatment conditions, including vehicle controls. Final DMSO concentrations should typically not exceed 0.1-0.5% to avoid solvent toxicity [6] [4].
Inconsistent Tubulin Polymerization Results: Ensure proper temperature control during biochemical tubulin polymerization assays. Maintain tubulin and reaction mixtures on ice before assay initiation and use pre-warmed plates for consistent temperature jump. Verify tubulin protein quality and concentration [6].
High Background in Cellular Assays: Include appropriate controls (untreated, vehicle, and reference compounds) to establish assay baselines. Optimize antibody concentrations and washing steps to minimize non-specific staining in immunofluorescence assays [4].
Variable Cell Viability Results: Ensure consistent cell seeding densities and health before compound treatment. Include reference compounds with known activity to validate assay performance. Use multiple methods to assess viability (e.g., MTT/MTS plus morphological assessment) for corroboration [1] [2].
This compound represents a potent and specific tubulin polymerization inhibitor with compelling biological activity against cancer cells, particularly lymphoma models. Its well-defined mechanism of action through colchicine-site binding, characterized biochemical and cellular effects, and available experimental protocols make it a valuable tool for both basic research and drug discovery applications. The detailed application notes and protocols provided in this document enable researchers to effectively implement comprehensive characterization studies for this promising compound, contributing to the advancement of microtubule-targeted therapeutic strategies.
This compound (CAS No. 2011784-91-9) is a potent small-molecule inhibitor that targets tubulin dynamics and demonstrates significant anticancer potential. This synthetic compound with molecular formula C₁₈H₁₈N₂O₃ and molecular weight of 310.35 g/mol belongs to the class of tubulin polymerization inhibitors that bind specifically to the colchicine binding site on tubulin, thereby disrupting microtubule assembly and function. Microtubules are crucial cytoskeletal components that play vital roles in cell division, intracellular transport, and maintenance of cell shape, making them attractive targets for anticancer drug development. The compound has shown particular promise in the research of lymphoma and breast cancer, exhibiting potent cytotoxicity against various cancer cell lines while functioning through a well-characterized mechanism involving cell cycle arrest and apoptosis induction [1].
The structural characteristics of this compound enable its specific interaction with tubulin dimers, preventing their polymerization into functional microtubules. This disruption of microtubule dynamics leads to impaired mitotic spindle formation during cell division, resulting in the activation of the spindle assembly checkpoint and subsequent arrest of the cell cycle at the G₂/M phase, where cells are most vulnerable to apoptotic stimuli. Following prolonged mitotic arrest, cancer cells typically undergo programmed cell death through mitochondrial-dependent apoptotic pathways, characterized by cytochrome c release, caspase activation, and nuclear fragmentation [2]. These properties make this compound a valuable research tool for investigating microtubule-targeted therapies and a promising lead compound for further anticancer drug development.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures metabolic activity of living cells based on the reduction of yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases. This protocol has been optimized for evaluating the cytotoxicity of this compound across various cancer cell lines:
Cell Lines and Culture: Human cancer cell lines including MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), HCT-116 (colorectal carcinoma), A549 (lung carcinoma), and HepG-2 (hepatocellular carcinoma) should be maintained in their respective media (DMEM or McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ atmosphere [2].
Cell Seeding: Harvest exponentially growing cells using trypsin-EDTA and seed into 96-well plates at a density of 1×10⁴ cells/well in 100 μL complete medium. Allow cells to adhere for 24 hours prior to compound treatment.
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C protected from light. Generate serial dilutions in complete culture medium to achieve final testing concentrations ranging from 0.02 to 50 μM, ensuring the final DMSO concentration does not exceed 0.5% (v/v) to maintain cell viability.
Treatment and Incubation: Replace culture medium with 100 μL of fresh medium containing various concentrations of this compound or vehicle control (0.5% DMSO). Include blank wells containing medium without cells for background subtraction. Incubate treated plates for 24 and 48 hours at 37°C in 5% CO₂.
MTT Development: After treatment, add 50 μL of MTT solution (2 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Carefully remove the medium and dissolve the resulting formazan crystals in 100 μL DMSO with gentle shaking for 15 minutes.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader (e.g., Chameleon V microplate reader). Calculate the percentage of cell viability relative to vehicle-treated controls using the formula: % Viability = (Absorbance of treated sample / Absorbance of control) × 100 [2].
IC₅₀ Determination: Generate dose-response curves by plotting percentage viability against compound concentration (log scale) and determine IC₅₀ values using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).
Table 1: Cytotoxicity profile of this compound across various human cancer cell lines
| Cell Line | Cancer Type | IC₅₀ Value (μM) | Treatment Duration | Proliferation Reduction at 1 μM |
|---|---|---|---|---|
| MCF-7 | Breast cancer | 0.29 μM | 72 hours | Not specified |
| VL51 | Lymphoma | 0.02-0.04 μM | 72 hours | 50% |
| MINO | Lymphoma | 0.02-0.04 μM | 72 hours | 50% |
| HBL1 | Lymphoma | 0.02-0.04 μM | 72 hours | 92.9% |
| SU-DHL-10 | Lymphoma | 0.02-0.04 μM | 72 hours | 69.5% |
| HeLa | Cervical cancer | Not specified | 24-48 hours | Not specified |
This compound demonstrates potent cytotoxicity against a range of cancer cell lines, with particularly notable activity against lymphoma cells, reducing proliferation to below 50% at a concentration of 1 μM over 72 hours [1]. The compound exhibits significant time-dependent and concentration-dependent effects, with longer exposure times generally resulting in enhanced cytotoxicity. The superior potency against lymphoma cell lines (IC₅₀ values of 0.02-0.04 μM) compared to solid tumor models suggests potential tissue-specific uptake or mechanism sensitivity. The high percentage of proliferation reduction in HBL1 (92.9%) and SU-DHL-10 (69.5%) lymphoma cells at 1 μM concentration further supports the compound's efficacy in hematological malignancies [1].
The tubulin polymerization assay evaluates the direct effect of compounds on microtubule dynamics by monitoring the increase in light scattering that occurs during microtubule assembly. This protocol utilizes commercially available tubulin polymerization assay kits (e.g., Cytoskeleton Inc., Cat. #BK006P) with minor modifications for optimal performance with this compound:
Tubulin Preparation: Reconstitute purified porcine tubulin (>99% pure) in tubulin glycerol buffer according to manufacturer's instructions. Keep the tubulin solution on ice until use to prevent premature polymerization.
Compound Dilution: Prepare this compound at 2× final concentration in general tubulin buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP. Include reference controls: paclitaxel (polymerization enhancer, 0.20 μM EC₅₀ under standard conditions) and vinblastine (polymerization inhibitor, 0.88 μM IC₅₀ under standard conditions) [3].
Reaction Setup: Add 50 μL of 2× compound solution or control to each well of a half-area 96-well plate pre-warmed to 37°C. Initiate the polymerization reaction by adding 50 μL of tubulin solution (final concentration 2 mg/mL in 10% glycerol) to each well using a multichannel pipette. Mix quickly by pipetting up and down twice.
Kinetic Measurement: Immediately transfer the plate to a temperature-controlled spectrophotometer pre-equilibrated at 37°C and monitor the increase in absorbance at 340 nm every minute for 60 minutes. Maintain the temperature at 37°C throughout the measurement period.
Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the maximum polymerization rate (Vmax) from the linear portion of the curve and the extent of polymerization as the maximum absorbance value reached during the assay. Determine IC₅₀ values by plotting the percentage inhibition of polymerization against compound concentration using non-linear regression analysis.
Colchicine Competition Assay: To confirm binding at the colchicine site, perform competition assays by measuring the inhibition of colchicine binding to tubulin in the presence of this compound. At 5 μM concentration, this compound inhibits colchicine binding by 88%, confirming its interaction with the colchicine binding site [1].
Table 2: Tubulin polymerization inhibitory activity of this compound and reference compounds
| Compound | IC₅₀ for Tubulin Polymerization | Binding Site | Colchicine Binding Inhibition | Cellular IC₅₀ Range |
|---|---|---|---|---|
| This compound | 2.8 μM | Colchicine | 88% at 5 μM | 0.02-0.29 μM |
| 2-Methoxyestradiol | Not specified | Colchicine | Not specified | Not specified |
| MBIC | Not specified | Colchicine | Not specified | Not specified |
| Vinblastine | 0.88 μM | Vinca alkaloid | Not applicable | Variable |
| Paclitaxel | 0.20 μM (EC₅₀) | Taxane | Not applicable | Variable |
This compound demonstrates direct inhibition of tubulin polymerization with an IC₅₀ of 2.8 μM in cell-free systems, confirming its direct molecular target [1]. The compound shows significant colchicine binding inhibition (88% at 5 μM), establishing its mechanism of action through occupation of the colchicine binding site on β-tubulin. This places this compound in the same class as other colchicine-site binders such as 2-methoxyestradiol and MBIC (Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate), which also disrupt microtubule dynamics by preventing tubulin assembly [4] [2]. The disparity between the biochemical IC₅₀ (2.8 μM) and cellular IC₅₀ values (0.02-0.29 μM) suggests that additional cellular mechanisms may contribute to its potent anticancer effects, or that partial inhibition of tubulin polymerization is sufficient to trigger robust cellular responses.
Flow cytometric analysis of DNA content using propidium iodide (PI) staining allows for quantitative assessment of cell cycle distribution and identification of cells undergoing apoptotic DNA fragmentation. This protocol has been optimized for evaluating the effects of this compound on cell cycle progression:
Cell Treatment and Harvesting: Seed appropriate cancer cells (e.g., VL51, MINO, or HeLa cells) in 6-well plates at a density of 2×10⁵ cells/well and allow to adhere overnight. Treat cells with varying concentrations of this compound (50-500 nM) for 24-72 hours. Include vehicle control (0.1% DMSO) and positive control (e.g., 10 μM roscovitine for G₂/M arrest). Harvest both adherent and floating cells by trypsinization and combine in centrifuge tubes.
Cell Fixation: Pellet cells by centrifugation at 500 × g for 5 minutes and wash once with cold PBS. Gently resuspend cell pellets in 0.5 mL PBS and add dropwise to 4.5 mL of 70% ethanol while vortexing gently. Fix cells for at least 2 hours at 4°C or store at -20°C for up to 2 weeks.
Propidium Iodide Staining: Pellet fixed cells and wash twice with cold PBS. Resuspend cell pellet in 500 μL PI staining solution (10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 20 μg/mL RNase A, and 5 μg/mL PI) and incubate in the dark for 30 minutes at 37°C.
Flow Cytometry Analysis: Analyze samples using a flow cytometer (e.g., FACSCalibur Flow Cytometer) equipped with a 488 nm laser. Collect a minimum of 10,000 events per sample and measure PI fluorescence through a 585/42 nm bandpass filter. Use CellQuest Pro software for data acquisition and FlowJo (version 8.8.6) for cell cycle analysis using the Dean-Jett-Fox model [5].
Apoptosis Detection: For enhanced apoptosis detection, combine PI staining with Annexin V-FITC according to manufacturer's instructions. This allows discrimination between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Data Interpretation: Determine the percentage of cells in each cell cycle phase (G₀/G₁, S, and G₂/M) from the DNA content histograms. An increase in the G₂/M population accompanied by a corresponding decrease in G₀/G₁ and S phases indicates G₂/M cell cycle arrest. The appearance of a sub-G₁ peak represents cells with fragmented DNA, characteristic of late-stage apoptosis.
Treatment with this compound induces dose-dependent and time-dependent G₂/M phase arrest in cancer cells. In VL51 and MINO lymphoma cell lines, concentrations between 50 and 500 nM cause significant accumulation of cells in the G₂/M phase within 24-72 hours of treatment [1]. This cell cycle arrest precedes the induction of mitochondrial-dependent apoptosis, characterized by the release of cytochrome c, activation of executioner caspases, and nuclear fragmentation [2]. The compound also increases intracellular ROS levels, which may contribute to its pro-apoptotic effects. These cellular responses are consistent with the mechanism of microtubule-destabilizing agents, which activate the spindle assembly checkpoint and prevent transition from metaphase to anaphase, ultimately triggering programmed cell death in susceptible cancer cells.
The following diagram illustrates the proposed molecular mechanism of this compound leading to apoptosis in cancer cells:
Diagram 1: Molecular mechanism of this compound-induced apoptosis in cancer cells
The following diagram outlines the integrated experimental workflow for comprehensive evaluation of this compound:
Diagram 2: Integrated experimental workflow for cytotoxicity evaluation of this compound
Successful evaluation of this compound requires careful attention to several critical parameters that can significantly impact experimental outcomes:
Compound Solubility and Stability: this compound has limited aqueous solubility and requires DMSO for stock solution preparation. Maintain stock concentrations at 10-50 mM in anhydrous DMSO and store at -20°C protected from light. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. When diluting into aqueous buffers, ensure final DMSO concentration does not exceed 0.5% to prevent solvent toxicity [1] [2].
Cell Line Selection: Consider using a panel of cancer cell lines representing different tissue origins to assess tissue-specific sensitivity. Include lymphoma cell lines (VL51, MINO, HBL1, SU-DHL-10) as these have shown exceptional sensitivity to this compound, with IC₅₀ values in the nanomolar range (0.02-0.04 μM) [1]. Additionally, include solid tumor models such as MCF-7 breast cancer cells (IC₅₀ = 0.29 μM) for comparative analysis.
Temporal Considerations: The effects of this compound are time-dependent, with maximal G₂/M arrest typically observed between 24-48 hours of treatment. Schedule time-course experiments to capture dynamic cellular responses, including early signaling events (2-8 hours), cell cycle redistribution (12-48 hours), and eventual apoptosis (24-72 hours) [1] [2].
Assay Validation: Include appropriate controls in all experiments. For tubulin polymerization assays, use paclitaxel (0.20 μM EC₅₀) as a polymerization enhancer control and vinblastine (0.88 μM IC₅₀) as a polymerization inhibitor control [3]. For cellular assays, include reference microtubule-targeting agents such as colchicine, nocodazole, or paclitaxel as mechanism-based controls.
Table 3: Common experimental challenges and solutions in this compound evaluation
| Problem | Potential Cause | Solution |
|---|---|---|
| High background cytotoxicity in controls | Excessive DMSO concentration | Ensure final DMSO concentration ≤0.5%; include vehicle control in all experiments |
| Variable tubulin polymerization kinetics | Tubulin preparation instability | Use fresh tubulin aliquots; avoid repeated freeze-thaw cycles; keep on ice until use |
| Poor G₂/M arrest despite cytotoxicity | Insufficient treatment duration | Extend treatment time to 24-48 hours; perform time-course experiments |
| Inconsistent IC₅₀ values between replicates | Uneven cell seeding or compound distribution | Standardize cell counting method; ensure complete compound mixing in medium |
| Weak apoptosis signal | Cell line-specific resistance | Extend treatment duration; consider synergistic combinations with other agents |
| Low tubulin polymerization inhibition | Compound solubility issues | Verify compound solubility in assay buffer; include detergent (0.01% Tween-20) if needed |
Microtubules are fundamental components of the eukaryotic cytoskeleton, serving as essential structural elements that participate in numerous cellular processes including intracellular transport, cell division, maintenance of cell shape, and cellular motility. These hollow cylindrical filaments are composed of α- and β-tubulin heterodimers that organize into protofilaments in a dynamic, regulated manner. The intrinsic property of dynamic instability allows microtubules to transition rapidly between growth and shrinkage phases, which is critical for their cellular functions, particularly during mitotic spindle formation in cell division.
The "tubulin code" hypothesis represents a crucial conceptual framework in microtubule biology, suggesting that different tubulin isotypes and their post-translational modifications (PTMs) create a biochemical signature that regulates microtubule functions and interactions with associated proteins. These PTMs include polyglutamylation, glycylation, phosphorylation, acetylation, and detyrosination, which collectively influence microtubule dynamics, stability, and recruitment of specific motor proteins. This molecular diversification complicates biochemical studies but also provides opportunities for targeted therapeutic interventions.
The significance of tubulin research extends substantially into cancer therapeutics, as many clinically successful anti-cancer drugs target tubulin dynamics. Microtubule-stabilizing agents (e.g., paclitaxel, epothilones) and destabilizing agents (e.g., vinca alkaloids, colchicine) have demonstrated profound efficacy in treating various malignancies. Consequently, robust protocols for tubulin purification and polymerization assays are essential for both basic research and drug discovery efforts aimed at developing novel chemotherapeutic agents with improved efficacy and reduced side effects.
Multiple methods have been developed for tubulin purification, each with distinct advantages, limitations, and appropriate applications. Researchers must select the optimal approach based on their experimental requirements, source material availability, and desired tubulin characteristics.
Table 1: Comparison of Tubulin Purification Methods
| Method | Source Material | Key Steps | Yield & Purity | Advantages | Limitations |
|---|---|---|---|---|---|
| Polymerization-Depolymerization Cycles [1] [2] | Porcine/ bovine brain, cell cultures, mouse brain | Homogenization, temperature-dependent polymerization (37°C), cold depolymerization (4°C), ultracentrifugation | High yield (~97% purity); >97% homogeneity confirmed by MS/MS [3] | Selects for functional tubulin; preserves native PTMs; scalable | Time-consuming; requires large starting material; specialized equipment needed |
| Phospho-Cellulose Chromatography [3] | Porcine brain | Clarification, polymerization cycles, ion-exchange chromatography using FPLC | >97% homogeneity [3] | Excellent purity; separates tubulin from MAPs | Additional equipment requirement (FPLC); complex buffer optimization |
| Affinity Purification [4] | Diverse eukaryotic sources | Binding to TOG1/2 domain resin, washing, mild elution conditions | Fully functional; assembly-competent [4] | Rapid one-step process; versatile for different sources; no specialized knowledge required | May not preserve all PTMs; resin cost and availability |
| Taxol-Based Purification [5] | Cell lines, tissues | Taxol-induced polymerization, ultracentrifugation | Suitable for proteomics; varies by source | Works with low-concentration sources; minimal equipment | Taxol may alter natural tubulin properties; lower yield |
The following protocol optimized for porcine brain tissue represents a high-yield approach that can be adapted for various neural sources and represents the current gold standard for obtaining high-quality tubulin for biochemical assays [3]:
Tissue Preparation and Homogenization: Begin with 500g of freshly dissected porcine brains immersed in ice-cold Transport Buffer (4.1 mM MES pH 7, 320 mM sucrose, 1 mM EGTA). Remove cerebellums, fat, white matter, meninges, and blood vessels. For homogenization, use 100 mL Extraction Buffer (4.1 mM MES pH 7, 520 mM sucrose, 1 mM EGTA, 1 mM ATP, 0.1 mM GTP) per approximately 400g of processed tissue. Process tissue in a pre-chilled blender with 4-8 short pulses (3 seconds each), followed by high-speed dispersion homogenizer (18,000 rpm) for 1-minute intervals, repeating 5 times with 3-5 minute ice breaks between cycles [3].
Clarification and Polymerization Cycles: Transfer homogenate to pre-chilled ultracentrifugation tubes and centrifuge at 50,000×g for 10 minutes at 4°C. Collect supernatant and add GTP (1 mM final concentration) and glycerol (30% final concentration) to promote polymerization. Incubate at 37°C for 45 minutes to polymerize microtubules. Pellet polymerized microtubules at 100,000×g for 1 hour at 25°C. Resuspend pellets in cold PEM buffer (100 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgSO₄) and depolymerize on ice for 45 minutes. Repeat polymerization-depolymerization cycle for further purification [3] [2].
Final Purification and Storage: Conduct ion-exchange chromatography using pre-equilibrated phospho-cellulose column. Wash with PEM buffer containing 100 mM NaCl, then elute with PEM buffer containing 350 mM NaCl. Concentrate eluted tubulin using centrifugal concentrators, aliquot in storage buffer, flash-freeze in liquid nitrogen, and store at -80°C. Assess purity by SDS-PAGE and Coomassie staining, with typical purity exceeding 97% [3].
For researchers investigating the tubulin code, purification methods that yield tubulin with specific post-translational modifications or isotype compositions are essential. The following specialized approach enables purification from limited sources:
Source Selection and Cell Culture: Utilize adherent cells, suspension cultures (HeLa S3, HEK 293), or single mouse brains. For suspension cultures, grow cells in spinner bottles at 25 rpm to generate sufficient biomass. Adherent cells require 7-10 100-mm petri dishes at 80% confluence. For tissue sources, follow approved ethical guidelines for animal care [2] [6].
Adapted Purification Protocol: Lyse cells in MME buffer (100 mM MES pH 6.8, 1 mM MgSO₄, 2 mM EGTA) with protease inhibitors using sonication (7×30 seconds with 30-second rests) or French press. Clarify lysate at 120,000×g for 1 hour at 4°C. Add GTP (1 mM) and glycerol (30%) to supernatant and polymerize at 37°C for 45 minutes. Pellet microtubules at 100,000×g for 1 hour at 25°C. Depolymerize on ice for 45 minutes and repeat cycle. This approach selects for polymerization-competent tubulin while excluding non-functional tubulin [2] [6].
PTM and Isotype Validation: Characterize purified tubulin using mass spectrometry to identify specific isotypes and PTM patterns. Immunoblotting with modification-specific antibodies (e.g., GT335 for glutamylation) provides additional validation. This protocol yields tubulin suitable for TIRF microscopy and reconstitution assays investigating isotype-specific effects on microtubule dynamics [2].
Figure 1: Workflow for tubulin purification using polymerization-depolymerization cycles. This method selects for functional tubulin and can be applied to various source materials.
Tubulin polymerization assays are essential tools for investigating microtubule dynamics, screening potential therapeutic compounds, and characterizing microtubule-associated proteins (MAPs). These assays monitor the time-dependent assembly of tubulin into microtubules through various detection methods, each with specific advantages and applications.
Turbidity-based assays measure the increase in light scattering that occurs as tubulin polymerizes into larger microtubule structures. This method monitors absorbance at 340 nm and represents the most traditional approach for tracking polymerization kinetics. The increase in turbidity correlates directly with microtubule formation and mass, providing a robust measurement of polymerization extent over time. These assays require relatively simple instrumentation (temperature-controlled spectrophotometer) but may be less sensitive in early polymerization stages compared to fluorescence methods [7].
Fluorescence-based assays utilize fluorescent reporters that exhibit enhanced emission upon binding to polymerized tubulin. The most common approach uses DAPI, which binds preferentially to microtubules over soluble tubulin dimers, resulting in increased fluorescence intensity (excitation 360 nm, emission 420 nm) as polymerization proceeds. This method offers enhanced sensitivity, particularly in the early phases of polymerization, and requires smaller reaction volumes, making it suitable for high-throughput screening applications. Fluorescence-based detection can identify subtle effects of compounds on polymerization kinetics that might be missed by turbidity measurements [8] [9].
High-content cellular assays represent a more physiologically relevant approach by monitoring tubulin polymerization within intact cells. These assays fix and immunostain tubulin after compound treatment, then use automated microscopy and image analysis to quantify changes in microtubule polymer mass and organization. This method can distinguish between stabilizers and destabilizers while providing information about cellular phenotypes and potential cytotoxicity [8].
Table 2: Tubulin Polymerization Assay Specifications and Performance Characteristics
| Parameter | Turbidity-Based Assay [7] | Fluorescence-Based Assay [9] | High-Content Cellular Assay [8] |
|---|---|---|---|
| Detection Method | Absorbance at 340 nm | Fluorescence (360 nm ex/420 nm em) | Immunofluorescence + automated imaging |
| Sample Volume | 100 µL | 50 µL (96-well) or 10 µL (384-well) | Cell culture in 384-well plates |
| Tubulin Amount | 300 µg per assay | 100 µg per assay (96-well) | N/A (cellular assay) |
| Key Components | Tubulin, GTP, glycerol, paclitaxel | Tubulin, GTP, fluorescent reporter | Cells, test compounds, fixation, anti-tubulin antibody |
| Standardized EC50/IC50 | Paclitaxel EC₅₀: 0.20 µM; Vinblastine IC₅₀: 0.88 µM | Paclitaxel EC₅₀: 0.49 µM; Vinblastine IC₅₀: 0.6 µM | Compound-dependent |
| Coefficient of Variation | 13% | 11% | Not specified |
| Throughput Capacity | Medium (24-30 assays/kit) | High (96 assays/kit, adaptable to 384-well) | High (384-well format) |
| Key Applications | Mechanism of action studies, MAP characterization | High-throughput screening, kinetic studies | Cellular phenotyping, mechanism determination |
The following protocol for in vitro tubulin polymerization utilizes fluorescence detection, which offers superior sensitivity and compatibility with high-throughput screening formats:
Reaction Setup and Instrument Preparation: Pre-warm fluorimeter to 37°C. Prepare Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) and filter through 0.22 µm membrane. Reconstitute purified tubulin in Tubulin Buffer to 2 mg/mL final concentration. Add GTP to 1 mM final concentration and glycerol to 10-15% final concentration as a polymerization enhancer. Include 6.3 µM DAPI as fluorescent reporter. For compound screening, pre-incubate test compounds with tubulin for 5-10 minutes before initiating polymerization. Transfer 50 µL reactions to black-walled 96-well plates or 10 µL to 384-well plates [8] [9].
Kinetic Measurement and Data Acquisition: Place reaction plate in pre-equilibrated fluorimeter and initiate kinetic measurements immediately. Monitor fluorescence (360 nm excitation, 420 nm emission) every 1-2 minutes for 60-90 minutes at 37°C. Include appropriate controls: vehicle-only control (DMSO), maximal polymerization control (with paclitaxel), and inhibition control (with nocodazole or vinblastine). Perform replicates (n≥3) for each condition to ensure statistical significance [8] [9].
Data Analysis and Interpretation: Calculate area under the curve (AUC) for each reaction using software such as GraphPad Prism or SoftMax Pro. Normalize data to vehicle control (0% inhibition) and maximal inhibitor control (100% inhibition). For concentration-response studies, fit normalized data to sigmoidal curve and calculate EC₅₀ or IC₅₀ values. Analyze polymerization kinetics by measuring lag phase (nucleation), growth rate (elongation), and plateau phase (steady state). Compare these parameters across experimental conditions to determine mechanism of action [8] [9].
Figure 2: Workflow for fluorescence-based tubulin polymerization assay. This sensitive method enables high-throughput screening of compounds affecting microtubule dynamics.
Tubulin polymerization assays serve as critical tools in oncology drug discovery, providing direct assessment of compound effects on microtubule dynamics. The quantitative nature of these assays enables precise determination of EC₅₀ and IC₅₀ values for both stabilizing and destabilizing compounds, facilitating structure-activity relationship studies during lead optimization. Well-established benchmarks include paclitaxel (EC₅₀ ~0.2-0.49 µM) and vinblastine (IC₅₀ ~0.6-0.88 µM) under standardized conditions [7] [9]. These assays can distinguish between different mechanistic classes: stabilizers like taxanes and epothilones enhance polymerization, while destabilizers including vinca alkaloids, colchicine, and nocodazole inhibit the process. This mechanistic information is invaluable for characterizing novel chemotherapeutic agents and understanding their potential therapeutic profiles.
The development of purification methods for tubulin with controlled PTMs and isotypes has enabled direct investigation of the tubulin code hypothesis, which proposes that post-translational modifications and isotype composition regulate microtubule functions. Mass spectrometry-based approaches have revealed complex modification patterns, including polyglutamylation chains with up to 11 additional glutamates on α-tubulin and 5 on β-tubulin in Trypanosoma brucei flagella [10]. These modifications influence microtubule properties and functions, with specific PTMs like detyrosination showing cross-talk with glutamylation states. In vitro reconstitution experiments using tubulin with defined modifications have demonstrated that isotype composition directly affects microtubule dynamics and mechanical properties [2] [6]. These findings have profound implications for understanding differential drug sensitivity across cell types and developing targeted therapeutic approaches.
Tubulin polymerization assays provide crucial insights into the functions of microtubule-associated proteins that regulate microtubule dynamics, organization, and interactions with cellular components. These proteins can be categorized as stabilizers (e.g., Tau, MAP4), destabilizers (e.g., katanin, stathmin), or plus-end tracking proteins (+TIPs) that associate with growing microtubule ends. By monitoring their effects on polymerization kinetics in purified systems, researchers can determine whether specific MAPs promote or inhibit microtubule assembly, measure their impact on nucleation and elongation rates, and identify concentration-dependent effects. These studies help elucidate how MAPs regulate microtubule dynamics in cellular processes such as neuronal development, cell division, and intracellular transport.
Successful tubulin purification and polymerization assays require careful attention to technical details and potential pitfalls. The following optimization strategies address common challenges:
Maximizing Tubulin Viability: Tubulin is highly susceptible to degradation and denaturation. Always use pre-chilled equipment and buffers, process tissues rapidly after dissection, and include protease inhibitors throughout purification. Flash-freeze purified tubulin in liquid nitrogen and store at -80°C in small aliquots to avoid freeze-thaw cycles. Assess tubulin quality before critical experiments by running small-scale test polymerizations [3] [2].
Assay Optimization: For polymerization assays, optimize tubulin concentration (typically 1-3 mg/mL) and glycerol content (5-15%) to achieve robust polymerization kinetics with clearly distinguishable phases. Include appropriate controls in every experiment to account for plate position effects and day-to-day variation. For compound screening, include standard stabilizers and destabilizers as reference points. Pre-incubate compounds with tubulin before initiating polymerization to ensure proper interaction [7] [9].
Buffer Composition Considerations: Use potassium salts rather than sodium salts in all purification buffers, as sodium ions can inhibit tubulin polymerization [2]. Maintain proper pH (6.8-6.9 for polymerization) and include essential components like Mg²⁺ (1-2 mM) and GTP (0.5-1 mM) in polymerization reactions. For specific applications, consider adding DTT (1 mM) to prevent oxidation of critical cysteine residues.
Proper interpretation of tubulin polymerization data requires understanding several potential confounding factors:
Compound Interference: Some test compounds may autofluoresce at the wavelengths used for detection (360/420 nm), creating false signals. Include compound-only controls without tubulin to identify this interference. For colored compounds that absorb at 340 nm, turbidity assays may be affected; consider alternative detection methods or background subtraction approaches.
Nonspecific Effects: Compounds that aggregate or precipitate may cause apparent inhibition through nonspecific tubulin sequestration rather than specific binding. Test for this by conducting centrifugation steps before measurement or including detergent in assays. Additionally, some compounds may affect polymerization indirectly by oxidizing tubulin or chelating essential Mg²⁺ ions.
Cellular vs. Biochemical Activity: Compounds active in biochemical assays may lack cellular activity due to poor membrane permeability, efflux pumps, or metabolic instability. Conversely, some pro-drugs require metabolic activation not evident in cell-free systems. Follow up positive biochemical hits with cellular assays to confirm physiological relevance [8].
Tubulin purification and polymerization assays represent fundamental methodologies that continue to drive advances in both basic cell biology and drug discovery. The development of specialized purification protocols enabling isolation of tubulin with specific isotypes and post-translational modifications has opened new avenues for investigating the tubulin code and its functional consequences. Meanwhile, robust, quantitative polymerization assays facilitate the characterization of microtubule-targeting agents with therapeutic potential.
As research in this field progresses, several emerging trends are likely to shape future methodological developments. These include increased integration of mass spectrometry-based approaches for comprehensive characterization of tubulin modifications, advancement of high-resolution imaging techniques for single-microtubule analysis, and implementation of microfluidic platforms for high-throughput screening. Additionally, the growing recognition of tubulin isotype expression patterns in different cancer types may drive the development of isotype-specific therapeutics with improved selectivity and reduced side effects.
The protocols and applications detailed in this document provide researchers with a solid foundation for conducting tubulin-related experiments, while emphasizing the importance of methodological optimization for specific research questions. Through continued refinement of these techniques and creative application to biological problems, researchers will undoubtedly expand our understanding of microtubule biology and develop new therapeutic approaches for cancer and other diseases.
Microtubules (MTs) are dynamic cytoskeletal polymers composed of α/β-tubulin heterodimens. They undergo stochastic dynamic instability, randomly switching between phases of growth and shortening. This behavior is characterized by four key parameters: growth rate, shortening rate, catastrophe (transition from growth to shortening), and rescue (transition from shortening to growth) [1]. This dynamic is crucial for fundamental cellular processes including cell division, intracellular transport, and cell migration [2]. The regulation of MT dynamics is a key target for drug development, particularly in oncology and neurology [3]. This note provides detailed protocols for the analysis of microtubule dynamics and in vitro polymerization assays, adaptable for screening and characterizing novel compounds such as Tubulin polymerization-IN-36.
This section provides detailed methodologies for both live-cell and in vitro analysis of microtubule dynamics.
Objective: To quantify the dynamic instability of microtubules in live cells under various treatment conditions.
Workflow Summary: The experimental procedure for live-cell analysis of microtubule dynamics can be visualized as a sequential workflow.
Materials:
Detailed Procedure:
Objective: To directly assess the effect of a compound on the kinetics of tubulin polymerization in a cell-free system.
Workflow Summary: The turbidity-based assay follows a clear process from sample preparation to data interpretation.
Materials:
Detailed Procedure:
The following table summarizes the key quantitative parameters that should be extracted from live-cell imaging experiments to characterize dynamic instability [1].
Table 1: Key Parameters for Quantifying Microtubule Dynamic Instability
| Parameter | Description | Typical Value Range (Mammalian Cells) | How to Measure |
|---|---|---|---|
| Growth Rate | The speed at which a microtubule elongates, measured in µm/min. | 10 - 20 µm/min | Slope of the growth phase from a life-history plot. |
| Shortening Rate | The speed at which a microtubule depolymerizes, measured in µm/min. | 15 - 30 µm/min | Slope of the shortening phase from a life-history plot. |
| Catastrophe Frequency | The frequency of transition from growth or pause to shortening, measured in events per minute. | 0.005 - 0.02 events/min | Number of catastrophes divided by total time spent in growth and pause. |
| Rescue Frequency | The frequency of transition from shortening back to growth or pause, measured in events per minute. | 0.01 - 0.05 events/min | Number of rescues divided by total time spent in shortening. |
| Time in Growth | The percentage of total observed time that a microtubule spends growing. | ~40% | (Total growth time / Total observation time) * 100% |
| Time in Shortening | The percentage of total observed time that a microtubule spends shortening. | ~20% | (Total shortening time / Total observation time) * 100% |
| Time in Pause | The percentage of total observed time that a microtubule shows no detectable growth or shortening. | ~40% | (Total paused time / Total observation time) * 100% |
The following table lists critical parameters derived from in vitro turbidity assays to quantify the effects of compounds on tubulin polymerization kinetics [5] [3].
Table 2: Key Parameters for Analyzing In Vitro Tubulin Polymerization
| Parameter | Description | How to Calculate | Indicates |
|---|---|---|---|
| Lag Phase | The time before a rapid increase in turbidity is observed. | Time from start to the point where the slope begins its steepest increase. | Nucleation rate. A shorter lag phase suggests promoted nucleation. |
| Maximal Slope (V~max~) | The maximum rate of polymerization. | The steepest slope of the polymerization curve (ΔAbsorbance/ΔTime). | Elongation rate. |
| Plateau (Amplitude) | The maximum absorbance value reached, indicating polymer mass. | The average absorbance value once the curve flattens. | Total extent of polymerization and stability of microtubules. |
| IC~50~ / EC~50~ | The concentration of a compound that inhibits or enhances the plateau by 50%. | Non-linear regression of the plateau values vs. compound concentration. | Potency of a destabilizing/stabilizing agent. |
The cellular regulation of microtubule dynamics is complex, involving numerous associated proteins and signaling pathways.
Regulation by Associated Proteins and Signaling: Microtubule dynamics are spatiotemporally controlled by microtubule-associated proteins (MAPs) and signaling pathways [1] [2]. Key regulators include:
Molecular Mechanism of Dynamic Instability: The underlying mechanism, known as dynamic instability, is driven by GTP hydrolysis in the β-tubulin subunit. GTP-bound tubulin dimers polymerize into a microtubule lattice, forming a protective "GTP cap" at the growing end. Hydrolysis of GTP to GDP after incorporation into the lattice stores energy and creates a core of GDP-tubulin, which is structurally strained. If the GTP cap is lost, the GDP-tubulin lattice relaxes into a curved conformation, leading to rapid depolymerization and "catastrophe." The transition back to growth ("rescue") requires the reformation of a stable GTP cap [1] [6].
Pathway Diagram: The following diagram summarizes the core pathway of microtubule dynamic instability and its regulation.
Microtubules, which are fundamental components of the cytoskeleton, are composed of α-tubulin and β-tubulin heterodimers that undergo dynamic assembly and disassembly. This process, known as tubulin polymerization, is a critical target for cancer chemotherapeutics [1]. Compounds that alter microtubule dynamics, classified as Microtubule Targeting Agents (MTAs), can disrupt vital cellular processes such as mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells [2]. Tubulin polymerization assays are therefore essential tools for drug discovery, providing an economical and convenient method to determine the direct effect of drug candidates on tubulin assembly in vitro [3]. These assays are characterized by simple operation, high sensitivity, and reliable results, making them one of the most commonly used methods for screening the biological activity of tubulin inhibitors [3]. This document outlines detailed protocols for biochemical and cellular-based assessment of tubulin polymerization inhibitors, providing a framework that can be adapted for the evaluation of specific compounds like Tubulin polymerization-IN-36.
Microtubule-Targeting Agents (MTAs) primarily exert their cytotoxic effects by interfering with the dynamic instability of microtubules. Inhibitors of tubulin polymerization, such as colchicine, nocodazole, and vinca alkaloids, bind to specific sites on tubulin, preventing its assembly into microtubules and disrupting the equilibrium between polymerized and unpolymerized tubulin [3] [2]. This disruption leads to the inhibition of microtubule formation, which in turn activates the spindle assembly checkpoint, causing a prolonged arrest of the cell cycle at the G2/M phase [2]. Following prolonged mitotic arrest, cancer cells frequently undergo mitotic catastrophe or mitotic slippage, resulting in the formation of multi-nucleated cells and the initiation of mitochondria-dependent apoptosis [2]. This apoptotic pathway is characterized by the release of cytochrome c and subsequent activation of caspase enzymes, ultimately leading to programmed cell death.
The diagram below illustrates the core mechanism of action and cellular consequences of tubulin polymerization inhibitors.
This section provides detailed methodologies for evaluating compound activity, from direct biochemical interaction to cellular phenotypic effects.
This protocol measures the direct effect of a compound on the polymerization of purified tubulin into microtubules in a cell-free system, typically by monitoring changes in turbidity or fluorescence [3] [1].
This cell-based assay directly quantifies the effects of a compound on the microtubule network within cells, allowing for distinction between stabilizers and destabilizers [1].
This assay assesses the downstream consequence of microtubule disruption—arrest at the G2/M phase of the cell cycle [1] [2].
To confirm cell death via apoptosis following mitotic arrest.
The quantitative data generated from the described assays should be systematically analyzed and presented to facilitate the evaluation of compound efficacy.
Table 1: Key Parameters for Biochemical Tubulin Polymerization Assay Analysis
| Parameter | Description | Interpretation |
|---|---|---|
| Area Under the Curve (AUC) | The integrated area under the polymerization kinetic curve. | Reflects the total extent of polymerization over the entire time course. Inhibitors cause a decrease in AUC. |
| Maximum Slope (Rate) | The steepest slope of the polymerization curve, typically in the first 5-10 minutes. | Represents the initial rate of polymerization. Inhibitors slow the rate. |
| Plateau Value (Vmax) | The maximum OD or fluorescence value reached. | Indicates the final amount of polymer formed. Inhibitors lower the plateau. |
| Lag Time | The time before a sustained increase in signal is observed. | The delay before polymerization initiates. Some compounds may increase lag time. |
Table 2: Expected Cellular Phenotypes from Tubulin Polymerization Inhibitors
| Assay | Observed Outcome with Active Inhibitor | Reference Compound |
|---|---|---|
| High-Content Tubulin Staining | Loss of structured cytoplasmic microtubule network; diffuse and less intense tubulin signal. | Nocodazole [1] |
| Cell Cycle Analysis | Significant increase in the proportion of cells in the G2/M phase. | Colchicine, Paclitaxel [2] |
| Apoptosis Detection | Increase in Annexin V-positive cells after 24-48 hour treatment. | Doxorubicin [2] |
| Morphology (Microscopy) | Appearance of rounded, mitotically arrested cells; multi-nucleated cells after prolonged arrest. | MBIC [2] |
The overall process for evaluating a tubulin polymerization inhibitor is summarized below.
This compound is a potent small-molecule inhibitor that targets the colchicine-binding site on tubulin, effectively suppressing microtubule formation in dividing cells. This compound exhibits significant antiproliferative activity against various cancer cell lines, particularly demonstrating efficacy in lymphoma models while maintaining nanomolar potency against breast cancer cells. The molecular mechanism involves direct binding to tubulin dimers, preventing their polymerization into functional microtubules, which subsequently disrupts mitotic spindle formation and leads to cell cycle arrest at the G2/M phase. This mechanism aligns with other tubulin-targeting agents but offers potential advantages in overcoming resistance mechanisms that limit current microtubule-targeting therapies [1].
The interest in tubulin polymerization inhibitors like this compound stems from their potential to circumvent common resistance mechanisms associated with taxane-site binders. Microtubule-targeting agents represent a fundamental class of chemotherapeutics with demonstrated efficacy across diverse malignancies. However, their utility is often hampered by the development of multidrug resistance, frequently mediated by ATP-binding cassette transporters including P-glycoprotein [2]. Compounds targeting the colchicine site, such as this compound, typically demonstrate reduced susceptibility to these efflux pumps, potentially maintaining efficacy in resistant malignancies that no longer respond to taxane-based therapies [3].
This compound requires appropriate solubilization for biological testing. For in vitro assays, prepare a stock solution in DMSO at a concentration of 10-40 mM. Further dilutions should be made in appropriate assay buffers, ensuring that the final DMSO concentration does not exceed 0.5% to maintain cellular viability. The compound exhibits sufficient solubility in aqueous solutions containing up to 5% DMSO for cellular assays. For in vivo studies, the compound can be formulated in 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% saline, which provides acceptable solubility for administration [1].
Table 1: Antiproliferative activity of this compound across various cancer cell lines
| Cell Line | Cancer Type | IC₅₀ Value | Experimental Conditions |
|---|---|---|---|
| MCF-7 | Breast cancer | 0.29 μM | 72-hour proliferation assay |
| VL51 | Lymphoma | 0.02-0.04 μM | 72-hour proliferation assay |
| MINO | Lymphoma | 0.02-0.04 μM | 72-hour proliferation assay |
| HBL1 | Lymphoma | 0.02-0.04 μM | 72-hour proliferation assay |
| SU-DHL-10 | Lymphoma | 0.02-0.04 μM | 72-hour proliferation assay |
This compound demonstrates marked cytotoxicity against a range of cancer cell lines, with particular potency against lymphoma models. At a concentration of 1 μM over 72 hours, the compound reduces lymphoma cell proliferation to below 50% of control values [1]. The differential sensitivity observed across cell types may reflect variations in tubulin isotype expression, drug transport mechanisms, or intrinsic differences in microtubule dynamics regulation.
Table 2: Cell cycle effects of this compound treatment
| Cell Line | Concentration | Exposure Time | Cell Cycle Arrest | Additional Observations |
|---|---|---|---|---|
| VL51 | 50-500 nM | 24-72 hours | G₂/M phase | Concentration-dependent effect |
| MINO | 50-500 nM | 24-72 hours | G₂/M phase | Concentration-dependent effect |
Treatment with this compound induces dose-dependent arrest in the G₂/M phase of the cell cycle, consistent with its mechanism as a tubulin polymerization inhibitor. This arrest results from the activation of spindle assembly checkpoint due to improper mitotic spindle formation, preventing progression through mitosis. At concentrations ranging from 50-500 nM, the compound effectively blocks cell cycle progression in lymphoma cells within 24 hours of treatment, with the effect maintained over 72 hours [1]. This cell cycle disruption ultimately leads to apoptotic cell death, as confirmed by additional apoptosis detection assays.
This compound directly inhibits tubulin polymerization in vitro with an IC₅₀ value of 2.8 μM in biochemical tubulin polymerization assays [1]. This places it in the category of potent tubulin polymerization inhibitors, though its cellular potency is substantially higher due to additional factors influencing intracellular activity. The compound effectively binds to the colchicine site on tubulin, as demonstrated by its ability to inhibit colchicine binding by 88% at a concentration of 5 μM [1].
Table 3: Biochemical characterization of this compound
| Assay Type | Measurement | Result | Conditions |
|---|---|---|---|
| Tubulin polymerization inhibition | IC₅₀ | 2.8 μM | Purified tubulin system |
| Colchicine competition | Inhibition at 5 μM | 88% | Tubulin binding assay |
The direct interaction with the colchicine binding site distinguishes this compound from taxane-site binders like paclitaxel and provides a structural basis for its ability to overcome certain forms of multidrug resistance. This binding prevents the curved-to-straight conformational transition necessary for tubulin incorporation into growing microtubules, thereby disrupting microtubule dynamics essential for cellular division [3].
The tubulin polymerization assay monitors the kinetic progression of microtubule formation from tubulin heterodimers in the presence of GTP and appropriate buffer conditions. Tubulin polymerization increases solution turbidity due to light scattering properties of forming microtubules, which can be quantified by measuring absorbance at 350 nm. Alternatively, fluorescence-based methods utilizing the enhanced fluorescence of DAPI when bound to polymerized tubulin provide increased sensitivity [4] [5].
Prepare reaction mixture: Combine purified tubulin (2 mg/mL final concentration) in PIPES buffer containing 1 mM GTP and 10% glycerol.
Add compound: Introduce this compound at desired concentrations (typically 0.1-10 μM range), maintaining DMSO concentration consistent across samples (≤1%).
Initiate polymerization: Transfer reaction mixture to pre-warmed (37°C) microplates and immediately begin kinetic measurements.
Monitor polymerization: Record absorbance at 350 nm or DAPI fluorescence (excitation 360 nm/emission 420 nm) every minute for 60 minutes at 37°C.
Analyze data: Calculate area under the curve (AUC) for polymerization kinetics or determine the maximum rate of polymerization (Vmax) during the linear phase.
Determine IC₅₀: Fit concentration-response data using appropriate software (GraphPad Prism) to calculate IC₅₀ values [4] [1].
Diagram 1: Experimental workflow for tubulin polymerization assay
Cell proliferation assays measure the antiproliferative effects of this compound through quantification of metabolic activity (MTT assay), protein content (SRB assay), or direct cell counting. These assays provide IC₅₀ values that reflect compound potency in a cellular context, incorporating factors such as membrane permeability, intracellular metabolism, and potential efflux by transport proteins [6] [2].
Seed cells: Plate cells in 96-well plates at optimal density (e.g., 2,000-10,000 cells/well depending on cell line) in 100 μL medium.
Pre-incubate: Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.
Treat with compound: Add this compound across a concentration range (e.g., 0.01-10 μM) in triplicate or quadruplicate, maintaining consistent DMSO concentration (≤0.5%).
Incubate: Maintain cells for 72 hours in compound-containing medium.
Assay viability:
Calculate IC₅₀: Normalize data to vehicle-treated controls, fit dose-response curves using four-parameter logistic equation in software such as GraphPad Prism [6] [1] [2].
Cell cycle analysis determines the distribution of cells across different cell cycle phases (G₁, S, G₂/M) following treatment with this compound. The assay typically employs DNA-binding dyes like propidium iodide or DAPI in combination with flow cytometry to quantify DNA content per cell. Tubulin polymerization inhibitors typically increase the G₂/M population due to activation of the spindle assembly checkpoint [1].
Treat cells: Expose cells to this compound (50-500 nM) for 24-72 hours.
Harvest cells: Collect both adherent and floating cells by trypsinization and centrifugation.
Fix cells: Resuspend cell pellet in 70% ethanol and fix at -20°C for at least 2 hours.
Stain DNA: Wash cells, treat with RNase A, and stain with propidium iodide (50 μg/mL) for 30 minutes at room temperature protected from light.
Acquire data: Analyze samples using flow cytometry with appropriate gating to exclude debris and aggregates.
Analyze cell cycle distribution: Use software such as ModFit or FlowJo to model cell cycle phases and determine percentage of cells in G₂/M arrest [1].
This assay evaluates the binding site specificity of this compound by measuring its ability to compete with colchicine for tubulin binding. The extent of competition provides evidence for shared binding sites and helps characterize the molecular mechanism of tubulin polymerization inhibitors [1].
Prepare reaction mixture: Combine tubulin (1-2 μM) with labeled colchicine in binding buffer.
Add competitor: Include this compound at various concentrations (e.g., 0.1-10 μM).
Incubate: Allow binding to proceed for 60-90 minutes at 37°C.
Separate bound and free ligand: Use rapid filtration through GF/B filters or charcoal adsorption method.
Quantify binding: Measure bound colchicine using appropriate detection method.
Calculate competition: Determine percentage inhibition of colchicine binding at each concentration of this compound [1].
This compound has demonstrated particular utility in hematological malignancy research, especially in lymphoma models where it shows nanomolar potency. The compound's ability to arrest cell cycle at G₂/M phase and induce apoptosis makes it valuable for studying cell death mechanisms in response to microtubule disruption. Additionally, its distinct binding site (colchicine site) compared to taxanes makes it an important tool for investigating resistance mechanisms in cancer cells that have developed resistance to taxane-based therapies [1] [2].
The compound also shows promise in combination therapy studies. Preliminary evidence suggests that tubulin polymerization inhibitors may exhibit synergistic effects when combined with other anticancer agents. For instance, MBIC, another benzimidazole derivative with similar mechanism, demonstrated enhanced efficacy when combined with low doses of colchicine, nocodazole, paclitaxel, and doxorubicin [6]. This suggests potential research applications for this compound in exploring novel combination regimens that may overcome limitations of single-agent therapies.
In basic research, this compound serves as a valuable chemical probe for investigating microtubule dynamics and function. The compound can be used to:
The specific binding to the colchicine site allows researchers to compare structural and functional consequences of different tubulin-binding mechanisms, contributing to our understanding of microtubule biology and the development of more targeted therapeutic approaches [3] [2].
High background in tubulin polymerization assays: Ensure all reagents are pre-warmed to 37°C before assay initiation to prevent temperature-induced polymerization artifacts. Include appropriate controls (vehicle alone and known polymerization inhibitors).
Variable results between tubulin batches: Different tubulin preparations (source, purity, lot-to-lot variation) can significantly impact polymerization kinetics. Use consistent tubulin sources and characterize each batch with control compounds.
Poor solubility at high concentrations: For cellular assays, ensure compound is properly solubilized and consider using cyclodextrin-based delivery systems if solubility limitations persist.
Inconsistent cell cycle profiles: Ensure proper cell density and synchronization before treatment. Avoid over-confluent cultures which can alter cell cycle distribution.
When interpreting results from this compound experiments:
Consider that cellular IC₅₀ values are typically lower than biochemical IC₅₀ due to intracellular accumulation and additional mechanisms of action.
Recognize that cell line-specific factors (expression of β-tubulin isotypes, differences in metabolic activity) can significantly influence compound sensitivity.
Remember that duration of exposure impacts observed effects, with longer exposures potentially yielding enhanced activity at lower concentrations.
Account for potential off-target effects at higher concentrations (>10 μM) that may not be related to tubulin polymerization inhibition.
1. Compound Profile Tubulin polymerization-IN-36 is a potent inhibitor that targets the colchicine binding site on tubulin, thereby inhibiting microtubule assembly. It is recommended for use in cancer research, particularly in the study of lymphomas and breast cancers [1] [2].
2. Key Biological Activity Data The table below summarizes the primary in vitro biological activities of this compound.
| Assay Type | Description/ Cell Line | Result (IC₅₀ / Value) | Notes |
|---|---|---|---|
| Biochemical Assay | Tubulin Polymerization Inhibition | 2.8 µM [1] [2] | Binds to the colchicine site. |
| Inhibition of Colchicine Binding | 88% at 5 µM [2] | Demonstrates site competition. | |
| Cytotoxicity (Antiproliferative) | MCF-7 (Breast Cancer) | 0.29 µM [2] | Cell growth inhibition. |
| HBL-1 (Lymphoma) | 0.02 µM [2] | 72-hour MTT assay. | |
| SU-DHL-10 (Lymphoma) | 0.03 µM [2] | 72-hour MTT assay. | |
| DU-145 (Prostate Cancer) | 0.31 µM [2] | 72-hour MTS assay. | |
| Cellular Mechanism | Cell Cycle Arrest (G2/M phase) | Induced [1] [2] | Observed in VL51 and MINO cells. |
| Apoptosis Induction | Induced [1] [2] | Observed in VL51 and MINO cells. |
3. Experimental Protocols The following protocols are generalized for the types of experiments used to characterize this compound.
3.1. In Vitro Tubulin Polymerization Assay This protocol is adapted from standard tubulin polymerization experiments [3] [4].
3.2. Cell Proliferation Assay (MTT/MTS) This method is used to determine the compound's cytotoxicity and IC₅₀ values in various cell lines [2].
3.3. Cell Cycle Analysis by Flow Cytometry This protocol assesses the compound's effect on cell cycle distribution, particularly the induction of G2/M arrest [2].
The following diagram illustrates the mechanism by which this compound induces cell cycle arrest and apoptosis.
Figure 1. Mechanism of action of this compound leading to inhibition of cancer cell proliferation.
The following core methodologies are essential for conducting in vitro assays to evaluate tubulin-targeting compounds. The first protocol is for obtaining high-quality tubulin, and the second is a standard assay for testing inhibitors.
This protocol, adapted from established methods, yields polymerization-competent tubulin with controlled post-translational modifications, which is crucial for consistent assay results [1] [2].
This is a standard in vitro assay to directly measure the effect of a compound on tubulin polymerization kinetics.
Since data for "this compound" is unavailable, the table below summarizes several known small-molecule VDAs that inhibit tubulin polymerization for reference. The effects of your compound can be benchmarked against these.
Table 1: Characterized Small-Molecule Tubulin Polymerization Inhibitors with VDA Activity
| Compound / Lead | Chemical Class | Known Molecular Target | Key Reported Cellular & Biological Effects |
|---|---|---|---|
| Combretastatin A4 (CA4) [4] | Stilbenoid | Colchicine binding site on β-tubulin [4] | Rapid microtubule depolymerization; endothelial cell retraction; mitotic arrest [4]. |
| TH-6 [5] | Not specified (Dual-action) | Tubulin & Histone Deacetylases (HDACs) [5] | Inhibits tubulin assembly; increases protein acetylation; disrupts tumor vasculature in vivo [5]. |
| MBIC [3] | Benzimidazole derivative | Tubulin (likely colchicine site) [3] | Destabilizes microtubules; induces G2/M arrest and mitochondrial apoptosis in HeLa cells [3]. |
| OXi8006 [6] | Dihydronaphthalene analog | Colchicine binding site [6] | Inhibits tubulin polymerization; acts as a cytotoxin and VDA [6]. |
| DMXAA [4] | Flavonoid | Not Tubulin (induces cytokine signaling) [4] | Negative Control: Does not depolymerize microtubules or cause direct mitotic arrest [4]. |
The diagram below illustrates the general mechanistic pathway for tubulin-targeting VDAs, which can be used as a framework to hypothesize and test the mechanism of "this compound".
Diagram 1: Proposed signaling cascade for tubulin polymerization inhibitors with VDA activity. This pathway integrates established mechanisms from references [7] [5] [8].
Given the lack of direct data on "this compound", the following steps are recommended to advance your studies:
The table below summarizes the key information available for Tubulin polymerization-IN-36.
| Property | Details |
|---|---|
| Catalog Number | T60758 [1] |
| CAS Number | 2011784-91-9 [1] |
| Molecular Formula | C₁₈H₁₈N₂O₃ [1] |
| Molecular Weight | 310.35 g/mol [1] |
| Biological Activity | Inhibitor of tubulin polymerization; binds to the colchicine site of tubulin [1] |
| IC₅₀ for Tubulin Polymerization | 2.8 μΜ [1] |
| Recommended Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year [1] |
| Reported Solvent for in vitro assays | DMSO (as part of a stock solution) [1] |
A specific, tested solubility value for this compound (e.g., in mg/mL in DMSO or water) was not found in the search results. The primary source suggests its use in a solution involving DMSO [1].
For a compound with limited solubility data like this compound, a standard and reliable protocol involves creating a concentrated stock solution in a high-quality solvent, followed by dilution into your assay buffer.
The vendor provides an example for creating an in vivo formulation, which illustrates the dilution process from a DMSO stock [1]. The example assumes a 40 mg/mL DMSO stock solution.
To achieve this:
Important Note: This is a general example. You must determine the appropriate dosage and formulation for your specific experimental model.
This is a common challenge. You can try the following strategies:
While not specific to this inhibitor, a standard buffer for in vitro tubulin polymerization is BRB80 [3].
If the standard DMSO stock approach fails, consider these advanced physical modification techniques, which are widely used in pharmaceutical sciences for poorly soluble compounds [2]:
| Technique | Principle | Consideration for Research Use |
|---|---|---|
| Nanosuspension | Creating sub-micron colloidal dispersions of pure drug particles stabilized by surfactants. | Can significantly increase surface area and dissolution rate. May require specialized equipment. |
| Solid Dispersion | Dispersing the drug in an inert polymeric carrier (e.g., via solvent evaporation). | Can create amorphous forms with higher energy and solubility. Stability of the amorphous form must be monitored. |
| Complexation | Using cyclodextrins to form water-soluble inclusion complexes with the drug molecule. | Highly effective for suitable compounds. Requires testing different types of cyclodextrins. |
The following table summarizes the key quantitative data for Tubulin polymerization-IN-36, which is essential for determining your starting concentrations.
| Parameter | Value | Experimental Context |
|---|---|---|
| Tubulin Polymerization IC₅₀ | 2.8 μΜ [1] | In vitro biochemical assay measuring direct inhibition of tubulin polymerization [1]. |
| Cytotoxicity (MCF-7 cells) | IC₅₀ of 0.29 μΜ [1] | 72-hour cell proliferation assay on a breast cancer cell line [1]. |
| Inhibition of Colchicine Binding | 88% at 5 μΜ [1] | Assay measuring displacement of colchicine from its binding site on tubulin [1]. |
| G2/M Cell Cycle Arrest | 50 - 500 nΜ [1] | Effective concentration range for arresting lymphoma cells (VL51, MINO) in the G2/M phase over 24-72 hours [1]. |
Here are detailed methodologies for the two most common types of assays used to study tubulin polymerization.
This method uses a fluorescent reporter to monitor tubulin polymerization in real-time and is ideal for high-throughput screening [2] [3].
The diagram below illustrates the core workflow of this assay:
This cell-based assay directly visualizes and quantifies the effects of your compound on the cellular microtubule network, allowing you to distinguish between stabilizers and destabilizers [3].
This compound acts as a microtubule destabilizing agent. The following diagram illustrates its mechanism and downstream cellular consequences based on the search results [1] [5].
Q1: What is a good starting concentration range for cellular assays with this compound?
Q2: My biochemical assay shows low inhibition. What could be wrong?
Q3: How can I confirm that the cellular phenotype is specifically due to tubulin inhibition?
| Parameter | Value / Range | Context & Notes |
|---|---|---|
| Standard Polymerization Temperature | 37°C | Near-physiological temperature; standard for most assays to initiate and sustain polymerization [1] [2] [3]. |
| Polymerization for Purification | 30°C - 37°C | Used in tubulin purification protocols to induce microtubule formation [4] [5]. |
| Depolymerization for Purification | 4°C | Cold temperature causes microtubules to disassemble into tubulin dimers, used in purification cycles [6] [4] [5]. |
| Lowest Temp for Microtubule Maintenance (in vivo) | 10°C | In yeast studies, microtubules were still dynamic; rapid loss occurs at 4°C [6]. |
| Temperature-Tuning Range (Active Fluids) | 16°C - 36°C | Flow speeds of kinesin-driven systems can be controllably tuned within this range [4]. |
Here are answers to common technical questions and solutions for frequent problems.
The assembly of tubulin into microtubules is a highly temperature-sensitive biochemical process.
If paclitaxel or GTP fails to induce polymerization, first verify your assay conditions.
Signal noise often relates to instrument settings or sample preparation.
Poor solubility is a common issue with small molecule inhibitors or stabilizers.
The following diagram outlines the key steps of a typical tubulin polymerization assay, highlighting stages where temperature control is most critical.
For persistent issues, consider these advanced areas.
Problem: High Background or No Polymerization
Problem: Compound Results Are Inconsistent or Irreproducible
The table below outlines common problems, their potential causes, and recommended actions.
| Problem/Symptom | Potential Cause | Recommended Action & Experimental Validation |
|---|
| Low Antiproliferative Effect | Cell line is inherently insensitive to IN-36. | Action: Switch to a more sensitive cell line (e.g., MCF-7, VL51). Validation: Perform a cell proliferation assay (e.g., MTT). Compare IC50 values to published data (e.g., 0.29 µM for MCF-7, 0.02-0.04 µM for VL51/MINO) [1]. | | | Inefficient cellular uptake. | Action: Verify solubility and use fresh DMSO stocks. Consider formulation aids (e.g., cyclodextrins, liposomes). Validation: Use a functional readout like a tubulin polymerization assay in cells or monitor G2/M phase arrest via cell cycle analysis [1] [2]. | | Inconsistent G2/M Arrest | Incorrect treatment duration or concentration. | Action: Optimize treatment time (24-72 hours) and dose (nM to low µM range). Validation: Perform cell cycle analysis using flow cytometry. Look for a concentration-dependent increase in the G2/M population [1]. | | | Target engagement not achieved. | Action: Ensure product stability and correct storage of the compound (powder at -20°C; solvent stock at -80°C) [1]. Validation: Directly assess inhibition of tubulin polymerization in a cell-based assay [2]. |
Here are detailed methodologies for two key experiments to validate the activity and cellular uptake of IN-36.
This protocol allows you to directly visualize and quantify the effects of IN-36 on the cellular microtubule network, which is a direct indicator of successful uptake and target engagement [2].
The workflow for this protocol can be visualized as follows:
This protocol assesses a key downstream physiological effect of IN-36, confirming that the compound is not only entering cells but also effectively disrupting mitosis [1] [3].
The table below summarizes specific issues you might encounter during your experiment and how to resolve them.
| Problem | Possible Causes | Recommended Solutions |
|---|
| Low or No Polymerization | - Tubulin quality/activity degraded
For reliable results, adhering to a standardized protocol is crucial. The workflow below outlines the core steps of a typical in vitro tubulin polymerization assay.
Key Considerations for the Protocol:
When establishing or validating your assay, you can benchmark its performance against the following typical values from commercial kits.
| Parameter | Turbidity-Based Assay [2] | Fluorescence-Based Assay [4] |
|---|---|---|
| Tubulin per Assay | 300 µg | 100 µg (96-well) |
| Readout | Absorbance at 340 nm | Fluorescence (Ex 360 nm / Em 420 nm) |
| Typical CV | 13% | 11% |
| Paclitaxel EC₅₀ | 0.20 µM | 0.49 µM |
| Vinblastine IC₅₀ | 0.88 µM | 0.6 µM |
Tubulin polymerization-IN-36 is a small molecule inhibitor that targets the colchicine binding site on tubulin, effectively inhibiting tubulin polymerization with an IC₅₀ of 2.8 μΜ [1].
The table below summarizes its key characteristics:
| Property | Description |
|---|---|
| Catalog Number | T60758 [1] |
| CAS Number | 2011784-91-9 [1] |
| Molecular Formula | C₁₈H₁₈N₂O₃ [1] |
| Molecular Weight | 310.35 g/mol [1] |
| Mechanism of Action | Binds to the colchicine site of tubulin; inhibits tubulin polymerization [1]. |
| Reported IC₅₀ | 2.8 μΜ (tubulin polymerization assay) [1]. |
| Primary Biological Activity | Induces G2/M cell cycle arrest and apoptosis in lymphoma cells; shows cytotoxicity against MCF-7 cells (IC₅₀ 0.29 μM) [1]. |
While a specific buffer for this compound is not listed, the general principles for tubulin polymerization assays can guide your setup. The following workflow and buffer recipe are based on standard commercial tubulin polymerization assays [2] and purification protocols [3].
A typical tubulin polymerization assay buffer includes the following components, designed to support microtubule formation [3] [2]:
| Component | Final Concentration (Example) | Purpose & Notes |
|---|---|---|
| PIPES | 80 mM (pH 6.8) | Common microtubule-stabilizing buffer. Use KOH to adjust pH, not NaOH [3]. |
| MgCl₂ | 1 - 2 mM | Essential cation for tubulin dimer and polymerization kinetics [3] [2]. |
| EGTA | 1 mM | Calcium chelator; protects microtubules from calcium-dependent depolymerization [3]. |
| GTP | 1 mM | Critical nucleotide fuel for tubulin polymerization [2]. |
| Glycerol | 3.3 - 10% | Often included to promote microtubule stability during the assay [2]. |
Here are solutions to common issues you might encounter when working with tubulin polymerization inhibitors.
Combretastatin A-4 is a natural, potent antitubulin agent isolated from the South African bush willow tree, Combretum caffrum [1] [2]. It serves as a lead compound in cancer drug development due to its simple structure and powerful biological activity.
The diagram below illustrates the core mechanism of action of Combretastatin A-4.
The simple structure of CA-4 allows for extensive synthetic modification to improve its properties. The table below summarizes the design and findings of recent studies on novel CA-4 analogs, as found in the search results.
| Analog Type / Compound | Key Structural Modifications | Reported Efficacy & Experimental Data |
|---|
| Novel CA-4 Analogs (2024 Study) [7] | Carboxylic acid, ester, and amide moieties on the ethene bridge. | Antiproliferative Activity: The most cytotoxic compounds (8 and 20) showed activity against six tumor cell lines (SRB assay). Mechanism: Induced G0/G1 cell cycle arrest in MDA-MB-231 and A549 cells. Surprisingly, acted as tubulin polymerization enhancers. Binding Analysis: Molecular docking confirmed binding to tubulin isotypes at the colchicine site. | | Compound 7 (Acylhydrazone-bridge) [3] | Acylhydrazone link-bridge; B-ring replaced with an N-benzyl indole scaffold. | Antiproliferative Activity: Potent activity against multiple cancer lines (A549, HepG2, HeLa, etc.); IC₅₀ as low as 0.08 μM in A549 cells. Showed minimal toxicity to normal cells. Mechanism: Confirmed binding at colchicine site; inhibited tubulin polymerization; induced mitochondrial apoptosis, ROS accumulation. In Vivo Data: Effectively inhibited A549 xenograft tumor growth in mice without significant body weight loss. |
Given the absence of data on "Tubulin polymerization-IN-36," I suggest the following steps to continue your research:
When evaluating a new compound like Tubulin polymerization-IN-36, its profile would be assessed against established agents like colchicine based on the following criteria:
| Parameter | Colchicine (Benchmark) | Typical Data for Comparison |
|---|---|---|
| Binding Constant (Kb) | Not quantified in results | Affinity of high-potency inhibitors (e.g., cyclohexanedione TUB082: Kb = 2.87 × 108 M⁻¹) [1] |
| Dissociation Constant (Kd) | ~0.1–1 μM (mammalian tubulin) [2] | Measured Kd for target tubulin isotypes |
| IC50 (Antiproliferative) | Restrained by toxicity (low therapeutic index) [3] | nM-range IC50 values against cancer cell lines [1] |
| Tubulin Polymerization IC50 | Potent inhibitor | IC50 from in vitro tubulin polymerization assays [4] |
| Isotype Selectivity | Binds multiple isotypes; affinity varies [5] [6] | Specificity for cancer-associated isotypes (e.g., βIII-tubulin) [5] |
The following are standard experimental methods cited in the literature to generate the data for the comparison table above.
The workflow below illustrates the relationship between these key experiments.
Since specific data on this compound is not publicly available, here are suggestions for how you can proceed:
| Feature | Tubulin polymerization-IN-36 | KGP18 | KGP156 |
|---|---|---|---|
| Chemical Class | Not specified in results [1] | Benzosuberene [2] [3] | Benzosuberene [4] [5] |
| Molecular Target | Colchicine site on tubulin [1] | Colchicine site on tubulin [2] [4] [3] | Colchicine site on tubulin [4] [5] |
| Primary Mechanism | Inhibits tubulin polymerization [1] | Inhibits tubulin polymerization [2] [3] | Inhibits tubulin polymerization [4] [5] |
| Tubulin Polymerization IC₅₀ | 2.8 µM [1] | ~1 µM [2] [3] | Data not available in search results |
| Cytotoxicity (GI₅₀/IC₅₀) | • MCF-7: 0.29 µM [1] • Lymphoma cells: Below 50% proliferation at 1 µM [1] | Data not available in search results | Data not available in search results | | Additional Activity | Induces G2/M cell cycle arrest and apoptosis [1] | Potential Vascular Disrupting Agent (VDA) [2] [3] | Potential Vascular Disrupting Agent (VDA) [4] [5] |
The quantitative data should be interpreted with caution as they come from different experimental setups.
The following diagram illustrates the shared mechanism of action and downstream effects of these colchicine-site binders.
This compound is a small molecule identified as a potent inhibitor of tubulin polymerization, which functions by binding to the colchicine binding site on tubulin [1] [2].
The compound's mechanism leads to a cascade of cellular events that ultimately result in cancer cell death, as illustrated below:
The cytotoxicity of this compound and other inhibitors varies significantly across different cancer cell lines. The table below summarizes key experimental data for comparison.
| Inhibitor Name | Binding Site | Tubulin Polymerization IC₅₀ | Cytotoxicity (IC₅₀ / GI₅₀) | Key Cancer Cell Lines Tested | Selectivity Notes |
|---|---|---|---|---|---|
| This compound | Colchicine | 2.8 µM [1] [2] | 0.02 - 0.04 µM (Lymphoma) [1] [2] | HBL1, SU-DHL-10 (Lymphoma) [1] | >100 µM on normal WI-38 & MCF-10A cells [1] |
| MHPT | Colchicine | N/A | 0.44 - 1.35 µM (Rhabdomyosarcoma) [5] | RD, SJ-RH30 (Rhabdomyosarcoma) [5] | No toxicity in normal fibroblasts at 100 µM [5] |
| Thiazole Derivative 10a | Colchicine | 2.69 µM [6] | ~6 µM (Average GI₅₀, Pan-Cancer) [6] | MCF-7, HepG2, HCT-116, A549 [6] | >85% viability in normal cells at 50 µM [6] |
| Combretastatin A-4 (CA-4) | Colchicine | 8.33 µM [6] | N/A | Used as a reference in tubulin assays [6] [4] | Known vascular disrupting agent [4] |
| 2-Ethoxyestradiol | Colchicine | More potent than 2-Methoxyestradiol [3] | Potent in MDA-MB-435 breast cancer [3] | MDA-MB-435 (Breast Cancer) [3] | Very low estrogen receptor affinity [3] |
| Vincristine | Vinca Alkaloid | N/A | Clinically used drug [5] [7] | Various | Causes severe toxicity (e.g., neurotoxicity) [5] [7] |
For researchers to contextualize and replicate these findings, here are the methodologies behind the key data.
The overall workflow for evaluating a tubulin inhibitor's activity integrates these key methods, as shown below:
To objectively compare the performance of any tubulin polymerization inhibitor, researchers typically use a combination of biochemical and cell-based assays. The table below summarizes the core experimental methods cited in the literature.
| Assay Type | Key Measurement | Experimental Readout | Relevance to Drug Validation |
|---|---|---|---|
| Biochemical Tubulin Polymerization [1] [2] | Direct effect on purified tubulin polymerization kinetics. | Change in turbidity (absorbance) or fluorescence (with DAPI dye). | Confirms the compound directly targets the tubulin protein and defines it as a stabilizer or destabilizer. |
| Cell-Based Cytotoxicity (MTT/MTS) [3] [4] | Overall cell death or metabolic activity inhibition. | Half-maximal inhibitory concentration (IC50) values across various cell lines. | Determines the compound's potency and selectivity in a cellular context. |
| High-Content Analysis (HCA) [2] | Direct visualization and quantification of cellular microtubule structures. | Tubulin staining intensity and morphological changes in the cytoskeleton. | Provides a direct, quantitative measure of the compound's effect on its cellular target. |
| Cell Cycle Analysis [3] [2] | Distribution of cells in different cell cycle phases. | Percentage of cells arrested in the G2/M phase. | A key indicator of the mechanism of action for tubulin-targeting agents. |
| Western Blot Analysis [3] | Expression levels of key proteins involved in mitosis and apoptosis. | Levels of Cyclin B1, CDK1, caspase activation, PARP cleavage, etc. | Elucidates the downstream molecular signaling pathways that lead to cell death. |
For a thorough comparison guide, here are the detailed methodologies for the key experiments, as reported in the literature.
This is a foundational experiment to confirm a compound's direct interaction with tubulin.
This cell-based assay directly quantifies the compound's effect on the cytoskeleton.
This assay evaluates the downstream consequence of disrupted microtubule dynamics.
To illustrate how these methods are applied in practice, a study on the benzimidazole derivative MBIC provides a clear example of a multi-faceted validation approach [3].
Figure: Validated signaling pathway and phenotypic effects of the tubulin polymerization inhibitor MBIC in HeLa cells, based on experimental data [3].
The experimental data for MBIC was generated as follows [3]:
Since specific data for Tubulin polymerization-IN-36 is not publicly available, I suggest the following steps to gather the information you need:
While data on IN-36 is unavailable, analyses of other inhibitor classes reveal key structural elements often critical for activity, particularly for compounds binding to the colchicine site.
| Structural Element | Common Role & SAR Insight | Representative Inhibitor Class |
|---|---|---|
| 3,4,5-Trimethoxyphenyl (TMP) moiety | Often serves as a crucial "A-ring" that interacts with the colchicine binding site on β-tubulin. Its presence frequently correlates with maximum antiproliferative activity [1] [2]. | Combretastatin A-4, Benzofurans, Indole analogues |
| Molecular planarity and bridging groups | A trimethoxyphenyl ring connected by a relatively planar bridge to an aromatic "B-ring" is a common feature. The bridge can be an alkene, amide, or heterocyclic ring [1] [2]. | N-benzylbenzamide, 6-aryl-3-aroyl-indole |
| Hydrophobic substituents | Introducing specific hydrophobic groups on certain parts of the molecule can enhance binding affinity, primarily through van der Waals interactions within the binding pocket [3]. | Diketopiperazine (DKP) derivatives |
| Hydrogen bonding capacity | Molecules capable of acting as hydrogen bond donors can form critical interactions with tubulin, improving inhibitory activity [4]. | Diaryl-sulfonylurea derivatives |
The methodology for establishing SAR is well-standardized. The table below outlines key experiments used to link chemical structure to biological activity.
| Experimental Goal | Protocol Summary | Key Measurements & Outcomes |
|---|---|---|
| In Vitro Antiproliferative Assay | Human cancer cells are treated with compounds and cell viability is measured after 72 hours using dyes like Sulforhodamine B (SRB) or MTT [5] [3]. | IC₅₀ / GI₅₀: Concentration that inhibits cell growth by 50%. Used to establish cytotoxicity potency. |
| Tubulin Polymerization Assay | A purified tubulin solution is mixed with the test compound. Polymerization into microtubules is monitored in real-time by light scattering or fluorescence [6] [3]. | Inhibition IC₅₀: Concentration that inhibits tubulin polymerization by 50%. Confirms the compound's direct target. |
| Cell Cycle Analysis | Treated cells are stained with a DNA-binding dye (e.g., Propidium Iodide) and analyzed by flow cytometry to determine DNA content [6]. | G₂/M Phase Arrest: An increase in the cell population in the G₂/M phase indicates disrupted mitosis, a classic effect of tubulin inhibitors. |
| Apoptosis Assays | Detection of programmed cell death using methods like caspase-3 activation, Hoechst staining for nuclear condensation, or DNA fragmentation analysis [6] [5]. | Apoptotic Markers: Quantification of key proteins or morphological changes confirms the mechanism of cell death. |
| Molecular Modeling | Computational docking and molecular dynamics simulations model how the compound fits into the tubulin binding site (e.g., the colchicine site) [6] [5] [3]. | Binding Affinity & Key Residues: Predicts binding free energy and identifies specific amino acids the compound interacts with. |
The logical workflow that connects these experiments to establish a Structure-Activity Relationship can be visualized as follows:
Since a direct comparison isn't possible, here are suggestions for your research:
The table below summarizes the key experimental methods used in the field to determine the potency of tubulin-targeting compounds like CA-4 and its analogs [1] [2] [3].
| Method Type | Method Name | Key Measurement | Typical Readout |
|---|---|---|---|
| Biochemical (Cell-free) | Turbidimetric Tubulin Polymerization Assay | Change in optical density (OD) or light scatter as tubulin polymerizes [1] [3]. | IC50 (polymerization inhibitor) or EC50 (polymerization enhancer) |
| Biochemical (Cell-free) | Fluorescence-Based Tubulin Polymerization Assay | Increase in fluorescence intensity of a dye (e.g., DAPI) that binds preferentially to polymerized tubulin [2]. | IC50 or EC50 |
| Cell-Based | High-Content Analysis (HCA) | Quantitative measurement of cellular microtubule structure after drug treatment using immunofluorescence and automated imaging [2]. | Tubulin staining intensity; percentage of cells with disrupted microtubules |
| Cell-Based | Immunofluorescence Microscopy | Visual assessment of microtubule structure in fixed cells using anti-tubulin antibodies [4] [5]. | Qualitative and semi-quantitative images of microtubule network |
Here is a more detailed look at the protocols for the most common assays:
Turbidimetric Assay: Purified tubulin (often from mammalian brain) is suspended in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) with GTP [1] [2]. The compound is added, and polymerization is induced by raising the temperature to 37°C. The increase in turbidity is monitored kinetically at 350 nm for 60-90 minutes [1] [3]. The area under the polymerization curve is often used for quantification [2].
Cell-Based High-Content Analysis: Cells are seeded in multi-well plates and treated with the compound. After incubation, cells are fixed, permeabilized, and stained with an anti-α-tubulin antibody and a nuclear dye [2]. Fluorescent images are acquired automatically, and software quantifies tubulin staining intensity in the cytoplasm to determine polymerization status [2].
The following diagram outlines the general workflow and decision process for selecting and conducting these key assays.
Since the specific data for Tubulin polymerization-IN-36 is not available in this search, I suggest you try the following:
The table below summarizes the key experimental data available for this compound.
| Parameter | This compound | Combretastatin A-4 (CA-4) | Reference Compound(s) |
|---|---|---|---|
| Tubulin Polymerization Inhibition (IC₅₀) | 2.8 μΜ [1] | 1.2 μΜ [2] | CA-4 [2] |
| Binding Site | Colchicine site of tubulin; inhibits colchicine binding by 88% at 5 μΜ [1] | Colchicine site [2] [3] | - |
| Antiproliferative Activity (Cytotoxicity IC₅₀) | • MCF-7 cells: 0.29 μΜ • VL51, MINO cells: 0.02 - 0.04 μΜ [1] | Active at nanomolar levels against various cancer cell lines [2] | - | | Cellular Effects | • Reduces lymphoma cell proliferation (<50% at 1 μΜ, 72h) • Induces apoptosis • Arrests cell cycle at G2/M phase (50-500 nM) [1] | • Arrests cell cycle at G2/M phase • Induces apoptosis [2] | - | | Key Experimental Model(s) | • Cell-free tubulin assays • Human lymphoma cell lines (VL51, MINO, HBL1, SU-DHL-10) • Breast cancer cell line (MCF-7) [1] | Widely evaluated in a broad panel of cancer cell lines and in vivo models [2] [3] | - |
For researchers to replicate and contextualize these findings, here is a deeper dive into the experimental methodologies and results.
Tubulin Polymerization Inhibition Assay: This biochemical assay measures the direct effect of a compound on tubulin's ability to form polymers (microtubules). Purified tubulin is incubated with the test compound and GTP (which promotes polymerization). The increase in turbidity, measured by optical density, is monitored over time. An inhibitor will reduce the rate and extent of this turbidity increase. This compound demonstrated an IC₅₀ of 2.8 μΜ in this assay, indicating its potency as a microtubule-destabilizing agent [1].
Colchicine Competition Binding: This experiment confirms the binding site on tubulin. It measures the test compound's ability to displace radiolabeled colchicine from its binding pocket on β-tubulin. This compound inhibited 88% of colchicine binding at a concentration of 5 μΜ, providing strong evidence that it is a bona fide Colchicine Binding Site Inhibitor (CBSI) [1].
Cellular Antiproliferative and Mechanism-Based Assays:
The following diagram illustrates the mechanism by which CBSIs like this compound exert their effects, from molecular interaction to cellular outcome.
The structural basis for this mechanism is well-established. The colchicine binding site is located primarily on β-tubulin, at the interface with α-tubulin. Binding of inhibitors like this compound prevents the tubulin dimer from adopting a straight structure, which is essential for proper polymerization into microtubules [4]. While the exact binding pose of this compound has not been publicly detailed in structural databases, research into other CBSIs highlights that the site is "promiscuous" and can accommodate a wide variety of structurally diverse molecules [5].
Advantages of Targeting the Colchicine Site: CBSIs are a major area of drug development because they are generally less susceptible to multidrug resistance (MDR) mediated by P-glycoprotein efflux pumps compared to taxanes or vinca alkaloids [2] [3]. Many also display vascular disrupting activity (VDA), selectively targeting and destroying the established blood vessels of tumors [3] [6].
Comparison with Other CBSIs: The search results indicate that while this compound is a potent compound, the field is advancing rapidly. For instance, one research group used structure-guided design to develop cyclohexanedione derivatives with a binding affinity (Kb) of 2.87 × 10⁸ M⁻¹, reported as one of the highest measured for a colchicine-domain ligand [6]. Furthermore, extensive research has been conducted on optimizing other CBSI scaffolds like combretastatins, with many analogs showing improved water solubility and pharmacokinetic profiles [2].
Tubulin Isotype Specificity: An important consideration in modern tubulin inhibitor design is specificity for particular β-tubulin isotypes that are overexpressed in certain cancers (e.g., class III β-tubulin). This can potentially improve efficacy and reduce side effects [7]. The isotype specificity profile of this compound has not been detailed in the available information.
The primary mechanism of Tubulin polymerization-IN-36 is its specific binding to the colchicine site on tubulin.
The table below objectively compares this compound with other well-characterized tubulin inhibitors based on information from the search results.
| Compound / Agent | Primary Binding Site | Effect on Polymerization | Key Experimental Evidence |
|---|---|---|---|
| This compound | Colchicine site | Inhibitor | Inhibits colchicine binding (88% at 5 µM); IC50 of 2.8 µM in tubulin polymerization assay [1] |
| Paclitaxel & New-Generation Taxoids (e.g., SB-T-1213) | Taxane site (on β-tubulin) | Promoter/Stabilizer | Stimulates tubulin assembly; forms stable, often aberrant microtubule structures (e.g., sheets, short microtubules) [2] |
| MBIC | Likely Colchicine site | Inhibitor | Markedly interferes with tubulin polymerization; causes G2/M cell cycle arrest [3] |
| RuII–p-cymene Complexes (e.g., Complex 1) | Colchicine site (per docking studies) | Inhibitor | Docking studies suggest high affinity for colchicine site; immunofluorescence shows inhibited microtubule network [4] |
| Vinca Alkaloids (e.g., Vinblastine) | Vinca domain | Inhibitor | IC50 of 0.88 µM in standard tubulin polymerization assay [5] |
To objectively compare the performance and specificity of compounds like this compound, researchers rely on standardized biochemical and cellular assays. The diagram below outlines the core workflow.
This is the primary method to determine if a compound promotes or inhibits microtubule formation [2].
This assay is used to identify the specific site on tubulin where a compound binds.
These experiments confirm that the biochemical activity of a compound translates to a predicted biological effect in cells.
When reviewing comparative data, here are key points to consider: